Glycofurol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(oxolan-2-ylmethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-3-5-9-6-7-2-1-4-10-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPDSKVQLSDPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31692-85-0 | |
| Record name | Tetrahydrofurfuryl polyethylene glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31692-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40923709 | |
| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5831-59-4, 121182-07-8, 31692-85-0 | |
| Record name | 2-[(Tetrahydro-2-furanyl)methoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5831-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((Tetrahydrofurfuryl)oxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(tetrahydrofurfuryl)oxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction products of tetrahydrofurfuryl alcohol with ethylene oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Glycofurol: A Comprehensive Technical Guide to its Physicochemical Properties for Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physicochemical properties of Glycofurol, a key excipient in pharmaceutical formulations. This document details the critical parameters necessary for its effective use in drug development, supported by experimental methodologies and visual workflows to facilitate understanding and application in a research and development setting.
Introduction
This compound, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile, non-ionic solvent and solubilizing agent.[1] It is widely employed in the pharmaceutical industry, particularly in parenteral formulations, to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[][3] Its favorable safety profile and compatibility with numerous APIs make it a valuable tool for formulation scientists. This guide will explore its key physicochemical characteristics, providing the foundational knowledge required for its successful incorporation into robust drug delivery systems.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below, offering a clear and concise overview of its key characteristics.
Table 1: General Physicochemical Properties of this compound 75
| Property | Value | Reference |
| Appearance | Clear, colorless to pale yellow, viscous liquid | [1] |
| Odor | Almost odorless | [4] |
| Taste | Bitter, with a warm sensation on the tongue | [4] |
| Molecular Formula | C9H18O4 (average) | [4] |
| Molecular Weight | 190.24 g/mol (average) | [4] |
| CAS Number | 31692-85-0 | [1] |
Table 2: Quantitative Physicochemical Data of this compound 75
| Parameter | Value | Temperature (°C) | Reference |
| Density | 1.070 - 1.090 g/cm³ | 20 | [4] |
| Dynamic Viscosity | 8 - 18 mPa·s (cP) | 20 | [4] |
| Refractive Index | 1.4545 | 20 | [4] |
| Boiling Point | 80 - 100 °C | - | [4] |
| Hydroxyl Value | 300 - 400 | - | [4] |
Table 3: Solubility Profile of this compound at 20°C
| Solvent | Solubility | Reference |
| Water | Miscible in all proportions (cloudiness may occur) | [4] |
| Ethanol (95%) | Miscible in all proportions | [4] |
| Propylene Glycol | Miscible in all proportions | [4] |
| Polyethylene Glycol 400 | Miscible in all proportions | [4] |
| Glycerin | Miscible in all proportions | [4] |
| Castor Oil | Miscible (cloudiness may occur) | [4] |
| Arachis Oil | Immiscible | [4] |
| Isopropyl Ether | Immiscible | [4] |
| Petroleum Ether | Immiscible | [4] |
| Chloroform | Sparingly Soluble | [5] |
| Methanol | Slightly Soluble (Sonicated) | [5] |
Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical properties of this compound, based on standard pharmacopeial procedures and relevant analytical techniques.
Determination of Dynamic Viscosity
The viscosity of this compound is determined using a rotational viscometer or a calibrated capillary viscometer as per USP General Chapter <911> and <912>.[6][7]
-
Apparatus: Rotational rheometer (cone and plate or parallel plate geometry) or an Ostwald or Ubbelohde capillary viscometer.
-
Procedure (Rotational Rheometer):
-
Ensure the instrument is calibrated and the temperature is maintained at 20 ± 0.1°C.
-
Place an appropriate amount of this compound onto the lower plate of the rheometer.
-
Lower the upper geometry (cone or plate) to the specified gap setting.
-
Allow the sample to equilibrate to the set temperature.
-
Apply a controlled shear rate and measure the resulting shear stress to determine the dynamic viscosity.
-
Perform measurements across a range of shear rates to assess Newtonian or non-Newtonian behavior.
-
-
Procedure (Capillary Viscometer):
-
Select a clean, dry viscometer of the appropriate size for the expected viscosity range.
-
Fill the viscometer with this compound to the indicated marks.
-
Place the viscometer in a constant temperature bath maintained at 20 ± 0.1°C and allow for thermal equilibrium.
-
Draw the liquid up through the capillary to a point above the upper timing mark.
-
Measure the time required for the liquid meniscus to pass from the upper to the lower timing mark.
-
Calculate the kinematic viscosity using the measured flow time and the viscometer constant.
-
Convert kinematic viscosity to dynamic viscosity by multiplying by the density of this compound at the same temperature.
-
Determination of Density
The density of this compound is determined using a pycnometer or a hydrometer, following the principles outlined in USP General Chapter <841>.[8]
-
Apparatus: A clean, dry pycnometer (specific gravity bottle) of a suitable volume, or a calibrated hydrometer.
-
Procedure (Pycnometer):
-
Determine and record the weight of the empty, clean, and dry pycnometer.
-
Calibrate the pycnometer by filling it with distilled water at 20°C and weighing it to determine the volume.
-
Empty, clean, and dry the pycnometer.
-
Fill the pycnometer with this compound, ensuring no air bubbles are present.
-
Adjust the temperature of the filled pycnometer to 20 ± 0.1°C.
-
Remove any excess liquid and weigh the filled pycnometer.
-
Calculate the density by dividing the mass of the this compound by the volume of the pycnometer.
-
Determination of Refractive Index
The refractive index of this compound is measured using a refractometer, as described in USP General Chapter <831>.[]
-
Apparatus: An Abbé refractometer or a digital refractometer with temperature control.
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Ensure the prism surfaces are clean and dry.
-
Maintain the temperature of the prisms at 20 ± 0.1°C.
-
Apply a few drops of this compound to the surface of the measuring prism.
-
Close the prisms and allow the sample to spread evenly and reach thermal equilibrium.
-
Using the appropriate light source (sodium D line, 589 nm), adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of this compound and the presence of any related substances can be assessed using a stability-indicating HPLC method. The following is a general protocol that can be adapted and validated for specific applications.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound reference standard of known concentration in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.
-
System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly (e.g., check for retention time reproducibility, peak area, and tailing factor).
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Determine the purity of the sample by comparing the peak area of the main this compound peak to the total area of all peaks in the chromatogram. Identify and quantify any impurities by comparing their retention times and peak areas to those of known impurity standards, if available.
-
Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate key processes involving this compound.
Caption: Workflow for the synthesis of this compound 75.
Caption: General workflow for parenteral drug formulation using this compound.
Stability and Storage
This compound is stable when stored under nitrogen in a well-closed container, protected from light, in a cool, dry place.[4] It is incompatible with strong oxidizing agents.[4]
Safety and Regulatory Status
This compound is generally regarded as a relatively nontoxic and nonirritant material at the concentrations typically used as a pharmaceutical excipient in parenteral formulations.[4] Undiluted this compound can be an irritant.[4] It is included in parenteral medicines licensed in Europe.[4]
Conclusion
This compound possesses a unique combination of physicochemical properties, including excellent solvency for a wide range of APIs and miscibility with common pharmaceutical co-solvents. Its well-defined characteristics, as detailed in this guide, make it a reliable and effective excipient for the development of parenteral and other drug formulations. A thorough understanding of its properties and the application of the described experimental methodologies are crucial for its successful implementation in pharmaceutical product development.
References
- 1. Evaluation of this compound-Based Gel as a New Vehicle for Topical Application of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biomedres.us [biomedres.us]
- 6. [Determination of purity and impurities of ethylene glycol for industrial use by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound [thegoodscentscompany.com]
Glycofurol CAS number 31692-85-0: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Glycofurol (CAS 31692-85-0), a versatile excipient used in the pharmaceutical industry. This document consolidates key technical data, outlines detailed experimental protocols for its primary applications, and presents visual workflows to aid in research and development.
Core Technical Data
This compound, chemically known as α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl), is a valuable solvent and penetration enhancer.[1] Its utility in pharmaceutical formulations is underscored by its physical and chemical properties, which are summarized below.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are presented in Table 1. This data is essential for formulation development, ensuring compatibility and stability.
| Property | Value | References |
| CAS Number | 31692-85-0 | [1] |
| Synonyms | Tetraglycol, Poly(ethylene glycol) tetrahydrofurfuryl ether | [2] |
| Molecular Formula | (C₂H₄O)nC₅H₁₀O₂ | [2] |
| Appearance | Clear, colorless to pale yellow, viscous liquid | [3] |
| Odor | Almost odorless | [1] |
| Taste | Bitter, with a warm sensation on the tongue | [1] |
| Density | 1.070–1.090 g/cm³ at 20°C | [1] |
| Boiling Point | 80-100 °C (for this compound 75) | [1] |
| Refractive Index | nD²⁰ 1.4545 | [1] |
| Viscosity (dynamic) | 8–18 mPa·s at 20°C (for this compound 75) | [1] |
| Purity | ≥98% | [2] |
Solubility Profile
This compound's broad solubility is a key attribute for its use as a solvent for poorly soluble active pharmaceutical ingredients (APIs).[4] Table 2 details its miscibility with various common pharmaceutical solvents.
| Solvent | Solubility at 20°C | References |
| Arachis oil | Immiscible | [1] |
| Castor oil | Miscible | [1] |
| Ethanol (95%) | Miscible in all proportions | [1] |
| Glycerin | Miscible in all proportions | [1] |
| Isopropyl ether | Immiscible | [1] |
| Petroleum ether | Immiscible | [1] |
| Polyethylene glycol 400 | Miscible in all proportions | [1] |
| Propan-2-ol | Immiscible | [1] |
| Water | Soluble | [3] |
Safety and Handling
While generally regarded as a relatively nontoxic and nonirritant material at typical concentrations used in pharmaceutical formulations, appropriate safety precautions should be observed.[1]
| Hazard Statement | Precautionary Statement | References |
| May cause eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. | [5] |
| May damage fertility or the unborn child. | Obtain, read and follow all safety instructions before use. | [5] |
| Incompatible with oxidizing agents. | Store in a well-closed container protected from light, in a cool, dry place under nitrogen. | [1] |
Experimental Protocols
This section provides detailed methodologies for key applications of this compound in pharmaceutical development.
Preparation of a Parenteral Formulation
This compound is frequently used as a co-solvent in parenteral formulations to enhance the solubility of hydrophobic drugs.[1] The following is a general protocol for preparing a sterile injectable solution.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Water for Injection (WFI)
-
Sterile vials and stoppers
-
Sterile filtration apparatus (0.22 µm filter)
-
Autoclave
Procedure:
-
Compounding: In an aseptic environment, accurately weigh the required amount of API. In a sterile vessel, dissolve the API in the specified volume of this compound with gentle mixing until a clear solution is obtained.
-
Dilution: Gradually add Water for Injection to the this compound-API concentrate to achieve the final target concentration. Continue mixing until the solution is homogeneous.
-
Sterile Filtration: Filter the bulk solution through a sterile 0.22 µm membrane filter into a sterile receiving vessel.[6] This step removes any potential microbial contamination.
-
Filling: Aseptically fill the sterile solution into pre-sterilized vials.
-
Stoppering and Capping: Loosely place sterile stoppers on the vials for lyophilization (if required) or fully stopper and seal with aluminum caps for a liquid formulation.
-
Terminal Sterilization: If the API and final formulation are heat-stable, perform terminal sterilization of the filled and sealed vials by autoclaving.[7]
-
Quality Control: Conduct sterility testing, pyrogen testing (LAL test), particulate matter analysis, and an assay for API content and purity to ensure the final product meets all specifications.[8][9]
In Vitro Skin Permeation Study
This compound can act as a penetration enhancer in topical and transdermal formulations.[1] An in vitro skin permeation study using Franz diffusion cells is a standard method to evaluate this effect.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Test formulation containing API and this compound
-
Control formulation (without this compound)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Skin Preparation: Thaw frozen skin and remove any subcutaneous fat. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin sections between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.[10]
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[5]
-
Equilibration: Allow the assembled cells to equilibrate in a water bath at 32°C for at least 30 minutes.
-
Dosing: Apply a finite dose of the test and control formulations to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[5]
-
Sample Analysis: Quantify the concentration of the API in the collected samples using a validated HPLC-UV method.[2]
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp). Compare the results from the test and control formulations to evaluate the penetration-enhancing effect of this compound.
Nanoparticle Formulation via Emulsification-Solvent Diffusion
This compound can be used as a non-toxic solvent in the preparation of polymeric nanoparticles for drug delivery.[11] The emulsification-solvent diffusion method is a common technique.
Materials:
-
Biodegradable polymer (e.g., PLGA)
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Aqueous solution of a stabilizing agent (e.g., polyvinyl alcohol - PVA)
-
Purified water
-
Magnetic stirrer
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and the API in this compound to form the organic phase.[12]
-
Emulsification: Add the organic phase to an aqueous solution containing a stabilizer (e.g., PVA) under continuous stirring to form an oil-in-water emulsion.
-
Solvent Diffusion: Add a large volume of purified water to the emulsion under stirring. This will cause the this compound to diffuse from the emulsion droplets into the aqueous phase, leading to the precipitation of the polymer and the formation of nanoparticles.[13]
-
Nanoparticle Collection: Collect the formed nanoparticles by ultracentrifugation.
-
Washing: Wash the nanoparticle pellet with purified water multiple times to remove any residual this compound and stabilizer.
-
Lyophilization (Optional): Resuspend the nanoparticles in a cryoprotectant solution and freeze-dry to obtain a stable powder formulation.
-
Characterization: Characterize the nanoparticles for their size, polydispersity index (PDI), zeta potential, morphology (using scanning or transmission electron microscopy), drug loading, and encapsulation efficiency.
Visualized Workflows and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows described above.
Caption: Workflow for Parenteral Formulation using this compound.
Caption: In Vitro Skin Permeation Study Workflow.
Caption: Nanoparticle Formulation via Emulsification-Solvent Diffusion.
References
- 1. A UHPLC-UV Method to Quantify Skin Deposition and Transdermal Permeation of Tizanidine Hydrochloride. | Semantic Scholar [semanticscholar.org]
- 2. A UHPLC-UV Method to Quantify Skin Deposition and Transdermal Permeation of Tizanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. scribd.com [scribd.com]
- 6. biomanufacturing.org [biomanufacturing.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. QUALITY CONTROL CHECKS OF PARENTERAL PRODUCTS – Netaji Subhas Chandra Bose Institute of Pharmacy [nscbip.org]
- 9. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 10. alterlab.co.id [alterlab.co.id]
- 11. researchgate.net [researchgate.net]
- 12. Microsphere preparation using the untoxic solvent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UQ eSpace [espace.library.uq.edu.au]
Glycofurol: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether (THFP), is a versatile, low-toxicity solvent used extensively in the pharmaceutical industry.[1][] Its primary application lies in the formulation of parenteral products, including intravenous and intramuscular injections, where it serves as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs).[1][3] This technical guide provides an in-depth analysis of the solubility of this compound in a range of aqueous and organic solvents, complete with detailed experimental protocols and visualizations to support formulation development and research.
Data Presentation: this compound Solubility
The solubility of this compound is a critical parameter for formulators. Below are compiled data on its solubility and miscibility in various common solvents.
Quantitative Solubility in Aqueous Solution
This compound exhibits high solubility in water.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 3420[3] |
Miscibility with Organic and Aqueous Solvents
The miscibility of this compound with a variety of solvents at 20°C is a key indicator of its utility as a co-solvent in diverse formulations.
| Solvent | Temperature (°C) | Miscibility |
| Arachis oil | 20 | Immiscible[1] |
| Castor oil | 20 | Miscible (though cloudiness may occur)[1] |
| Ethanol (95%) | 20 | Miscible in all proportions[1] |
| Glycerin | 20 | Miscible in all proportions[1] |
| Isopropyl ether | 20 | Immiscible[1] |
| Petroleum ether | 20 | Immiscible[1] |
| Polyethylene glycol 400 | 20 | Miscible in all proportions[1] |
| Propan-2-ol | 20 | Miscible in all proportions[1] |
| Propylene glycol | 20 | Miscible in all proportions[1] |
| Water | 20 | Miscible in all proportions[1] |
Experimental Protocols
Accurate determination of solubility is fundamental to pharmaceutical development. The following sections detail the methodologies for key experiments related to this compound's solubility.
Determination of this compound Solubility (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a substance in a solvent.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (pharmaceutical grade)
-
Solvent of interest (e.g., water, ethanol)
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID) or a UV-Vis Spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-capped vial or flask).
-
Equilibration: Place the container in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed at the set temperature for a sufficient time to allow the undissolved this compound to settle. Centrifuge the sample at a controlled temperature to ensure complete separation of the excess solute.
-
Sample Withdrawal and Dilution: Carefully withdraw a known aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-RID or UV-Vis spectroscopy, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent, expressed in units such as g/L or mg/mL.
Quantification of Residual this compound in a Formulation
In certain applications, such as the preparation of microspheres where this compound is used as a solvent, it is necessary to quantify the amount of residual this compound in the final product.
Objective: To determine the concentration of residual this compound in a solid formulation.
Materials:
-
Formulation sample containing residual this compound
-
Acetone
-
Distilled water
-
Ammonium cobalt thiocyanate solution
-
Methylene chloride
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Dissolve a known weight of the formulation (e.g., 20 mg of microspheres) in a suitable solvent in which the formulation is soluble but this compound can be extracted (e.g., 1 mL of acetone).
-
Precipitation and Extraction: Re-precipitate the polymer or solid components by adding a non-solvent (e.g., 4 mL of distilled water). Centrifuge the mixture at high speed (e.g., 6000 rpm for 30 minutes) to separate the solid components from the supernatant containing the dissolved this compound.
-
Complexation and Phase Separation: To a known volume of the supernatant (e.g., 2 mL), add the ammonium cobalt thiocyanate solution (e.g., 4 mL) and an immiscible organic solvent (e.g., 4 mL of methylene chloride). Vortex the mixture to facilitate the formation of a colored complex with this compound that partitions into the organic phase. Centrifuge the mixture at a lower speed (e.g., 3000 rpm for 10 minutes) to separate the aqueous and organic layers.
-
Spectrophotometric Analysis: Carefully collect the methylene chloride phase and measure its absorbance at a specific wavelength (e.g., 620 nm) using a UV-Vis spectrophotometer.
-
Quantification: Determine the concentration of this compound by comparing the absorbance to a standard calibration curve prepared with known concentrations of this compound.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the shake-flask solubility determination method.
Caption: Workflow for determining this compound solubility.
Regulatory Context and Significance
The use of this compound as an excipient in parenteral drug products necessitates adherence to stringent regulatory standards to ensure patient safety. Key guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.) are of particular relevance.
-
ICH Q8: Pharmaceutical Development: This guideline emphasizes a "Quality by Design" (QbD) approach to drug development.[4][5][6] Understanding the solubility of this compound is a critical component of QbD, as it directly impacts the formulation's critical quality attributes (CQAs), such as drug solubility, stability, and bioavailability. A thorough understanding of this compound's solubility characteristics allows for the establishment of a robust design space for the formulation.[4][5]
-
USP <788> and Ph. Eur. 2.9.19: Particulate Matter in Injections: These harmonized chapters address the presence of sub-visible particulate matter in parenteral preparations.[7][8][9][10] The choice of solvent and the solubility of all components, including excipients like this compound, are crucial in preventing the formation of precipitates that could lead to particulate contamination. Ensuring the complete dissolution of the API and excipients within the formulation's shelf life is essential for meeting these compendial requirements.[7][8][9]
-
FDA Guidance on Parenteral Drug Formulation: The U.S. Food and Drug Administration (FDA) provides guidance on the development and manufacturing of parenteral drug products.[11][12][13] These guidances often emphasize the importance of using well-characterized excipients and ensuring the physical and chemical stability of the final formulation. A comprehensive understanding of this compound's solubility is a prerequisite for developing a stable and safe parenteral product that will meet FDA approval standards.
Conclusion
This compound's favorable solubility profile in both aqueous and a range of organic solvents, combined with its low toxicity, solidifies its position as a valuable excipient in pharmaceutical formulation, particularly for parenteral drug delivery. This technical guide provides drug development professionals with essential quantitative data, detailed experimental protocols, and an understanding of the regulatory landscape to effectively utilize this compound in their research and development efforts. A thorough characterization of its solubility is a cornerstone of a science- and risk-based approach to formulation development, ultimately leading to safer and more effective medicines.
References
- 1. phexcom.com [phexcom.com]
- 3. This compound | 31692-85-0 [chemicalbook.com]
- 4. cognidox.com [cognidox.com]
- 5. scilife.io [scilife.io]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. uspbpep.com [uspbpep.com]
- 8. usp.org [usp.org]
- 9. dsdpanalytics.com [dsdpanalytics.com]
- 10. particletechlabs.com [particletechlabs.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Small Volume Parenteral Drug Products and Pharmacy Bulk Packages for Parenteral Nutrition: Aluminum Content and Labeling Recommendations | FDA [fda.gov]
- 13. Federal Register :: Small Volume Parenteral Drug Products and Pharmacy Bulk Packages for Parenteral Nutrition: Aluminum Content and Labeling Recommendations; Draft Guidance for Industry; Availability [federalregister.gov]
Biocompatibility and Toxicity Profile of Glycofurol in In Vivo Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a widely used co-solvent in parenteral pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs. This technical guide provides a comprehensive overview of the in vivo biocompatibility and toxicity profile of this compound, drawing from available scientific literature and regulatory guidelines. The document summarizes key toxicological endpoints, including acute toxicity, local tolerance, sensitization, and genotoxicity. Detailed experimental protocols for the assessment of these endpoints are provided, along with a discussion of potential signaling pathways involved in this compound-associated toxicity. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows are visualized using diagrams in the DOT language.
Acute Systemic Toxicity
Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after a single dose of a substance. For this compound, the primary route of concern for systemic toxicity is intravenous or intramuscular administration, as it is a common component of injectable drug formulations.
Lethal Dose (LD50) Data
The LD50 is the statistically derived dose of a substance that is expected to cause death in 50% of a given animal population.
| Species | Route of Administration | LD50 Value | Reference |
| Mouse | Intravenous (IV) | 3.5 mL/kg | [1] |
| Mouse | Intraperitoneal (IP) | 7.8 g/kg | Not specified in search results |
Experimental Protocol: Acute Intravenous Toxicity (Up-and-Down Procedure - based on OECD Guideline 425)
This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals.
-
Test Animals: Healthy, young adult mice (e.g., CD-1 or BALB/c strain), typically females as they are often slightly more sensitive. Animals are acclimatized for at least 5 days before the study.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, with fasting overnight before dosing.
-
Dose Preparation: this compound is prepared in a suitable vehicle (e.g., saline) at the desired concentrations.
-
Administration: A single dose is administered intravenously via a tail vein. The volume administered is kept constant by varying the concentration of the dosing solution.
-
Dosing Procedure:
-
A single animal is dosed at a starting dose just below the estimated LD50.
-
The animal is observed for 48 hours.
-
If the animal survives, the next animal is dosed at a higher dose (e.g., by a factor of 1.5-2.0).
-
If the animal dies, the next animal is dosed at a lower dose.
-
This sequential process continues until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, convulsions, respiratory distress), and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Workflow for Acute Intravenous Toxicity Study (OECD 425)
Caption: Workflow of an acute intravenous toxicity study using the Up-and-Down Procedure.
Local Tolerance
Local tolerance studies assess the effects of a substance at the site of administration. For this compound, this includes dermal and mucosal irritation, as well as local reactions following parenteral injection.
Dermal Irritation
Studies have shown that undiluted this compound can be an irritant, with a tolerability profile similar to propylene glycol[1]. However, when used as an excipient in formulations, it is generally considered non-irritant. A study conducted according to OECD Guideline 404 reported a primary irritation index of 0.00, indicating no dermal irritation[2].
| Species | Test Substance Application | Observation Period | Results | Reference |
| Rabbit | 0.5 mL, semi-occlusive patch for 4 hours | 72 hours | Primary Irritation Index: 0.00 (Non-irritant) | [2] |
Experimental Protocol: Acute Dermal Irritation (based on OECD Guideline 404)
-
Test Animals: Healthy, young adult albino rabbits with intact skin. The fur on the back of the animals is clipped 24 hours before the test.
-
Dose Application: 0.5 mL of undiluted this compound is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing for 4 hours. An untreated area of skin serves as a control.
-
Observations: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale (Draize scale).
-
Data Analysis: The Primary Irritation Index (PII) is calculated from the erythema and edema scores.
Workflow for Dermal Irritation Study (OECD 404)
Caption: Workflow of an acute dermal irritation study according to OECD Guideline 404.
Skin Sensitization
No specific studies on the skin sensitization potential of this compound were identified in the search results. However, its structural similarity to other known weak sensitizers suggests that this potential should be evaluated. The Guinea Pig Maximization Test (GPMT) and the Local Lymph Node Assay (LLNA) are standard methods for this assessment.
Experimental Protocol: Skin Sensitization - Guinea Pig Maximization Test (GPMT) (based on OECD Guideline 406)
-
Test Animals: Young, healthy albino guinea pigs.
-
Induction Phase:
-
Intradermal Induction: Three pairs of intradermal injections are made in the shoulder region: Freund's Complete Adjuvant (FCA) emulsion, this compound in a suitable vehicle, and this compound in FCA emulsion.
-
Topical Induction: One week after the intradermal injections, the same area is treated with a topical application of this compound under an occlusive patch for 48 hours.
-
-
Challenge Phase: Two weeks after the topical induction, a non-irritating concentration of this compound is applied topically to a naive site on the flank of both the test and a control group of animals (which were not induced).
-
Observations: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.
-
Data Analysis: The incidence and severity of the skin reactions in the test group are compared to the control group. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive reaction.
Workflow for Guinea Pig Maximization Test (GPMT)
Caption: Workflow of a skin sensitization study using the Guinea Pig Maximization Test.
Genotoxicity and Carcinogenicity
No specific in vivo genotoxicity or carcinogenicity studies for this compound were identified in the performed searches. Standard testing batteries are typically required for pharmaceutical excipients, especially for those used in chronic or long-term medications.
Genotoxicity
Standard in vivo genotoxicity tests include the micronucleus test and the chromosomal aberration assay.
Experimental Protocol: In Vivo Micronucleus Test (based on OECD Guideline 474)
-
Test Animals: Typically mice or rats.
-
Dosing: Animals are administered this compound, usually via the intended clinical route (e.g., intravenous), at three different dose levels. A vehicle control and a positive control group are also included.
-
Sample Collection: Bone marrow is collected at appropriate time intervals after the last dose.
-
Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by microscopic examination.
-
Data Interpretation: A significant, dose-related increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control indicates a potential for chromosomal damage.
Workflow for In Vivo Micronucleus Test
Caption: Workflow of an in vivo micronucleus test for genotoxicity assessment.
Carcinogenicity
Long-term carcinogenicity bioassays in rodents are the standard for assessing the carcinogenic potential of a substance.
Experimental Protocol: Carcinogenicity Bioassay (based on OECD Guideline 451)
-
Test Animals: Typically rats and mice of both sexes.
-
Dosing: this compound is administered daily, mixed in the diet or by gavage, for the majority of the animal's lifespan (e.g., 24 months for rats). At least two dose levels and a concurrent control group are used.
-
Observations: Animals are monitored daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are recorded regularly.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy, and a comprehensive list of tissues is examined histopathologically.
-
Data Analysis: The incidence of tumors in the dosed groups is compared statistically with the control group.
Potential Signaling Pathways in Toxicity
While specific studies on the signaling pathways affected by this compound are lacking, based on its chemical structure (a polyethylene glycol ether of tetrahydrofurfuryl alcohol) and the known toxicities of related compounds, several pathways could be hypothetically involved in its toxic effects, particularly at high concentrations.
Potential Toxicity-Related Signaling Pathways
Caption: Potential signaling pathways involved in this compound-induced toxicity at high concentrations.
-
Oxidative Stress: High concentrations of some solvents can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can result in cellular damage through lipid peroxidation, protein oxidation, and DNA damage.
-
Inflammatory Pathways: Oxidative stress can trigger inflammatory responses through the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Apoptotic Pathways: Severe cellular stress can activate programmed cell death, or apoptosis. This can be initiated through mitochondrial dysfunction and the activation of caspases, a family of proteases that execute the apoptotic process.
Conclusion
References
Glycofurol: A Comprehensive Technical Guide to its Regulatory and Pharmaceutical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile non-proprietary excipient widely utilized in the pharmaceutical industry. Its primary function is as a solvent and penetration enhancer, particularly for parenteral, topical, and intranasal drug formulations. This technical guide provides an in-depth overview of the regulatory status, physicochemical properties, safety profile, and analytical considerations of this compound, intended to support researchers and drug development professionals in its effective and safe application.
Regulatory Status
This compound is an established pharmaceutical excipient with a history of use in approved drug products in major markets.
-
United States Food and Drug Administration (FDA): this compound is approved by the FDA for use as a cosolvent in parenteral formulations[1]. While a specific maximum potency for parenteral use is not publicly available in the FDA's Inactive Ingredient Database (IID)[1][2][3][4], literature suggests its use in intravenous or intramuscular injections at concentrations up to 50% v/v[5]. The FDA's Inactive Ingredient Database provides information on inactive ingredients present in FDA-approved drug products and can be a valuable resource for formulators[1][2][3][4].
-
European Medicines Agency (EMA): this compound is included in parenteral medicines licensed in Europe, indicating its acceptance for use in injectable drug products within the European Union[5]. Manufacturers can demonstrate that the purity of their substance is suitably controlled by the monograph of the European Pharmacopoeia through a Certificate of Suitability (CEP)[6]. The European Directorate for the Quality of Medicines & HealthCare (EDQM) maintains a database of granted CEPs[7][8][9]. The EMA provides guidance and question-and-answer documents on excipients, which can be consulted for further information[10][11][12][13][14].
Physicochemical Properties
This compound is a clear, colorless, almost odorless liquid with a bitter taste that produces a warm sensation on the tongue[5][15]. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Synonyms | This compound 75, tetraglycol, α-(tetrahydrofuranyl)-ω-hydroxypoly(oxyethylene), tetrahydrofurfuryl alcohol polyethylene glycol ether | [5] |
| CAS Number | 31692-85-0 | [16] |
| Molecular Formula | C9H18O4 (average) | [5] |
| Molecular Weight | 190.24 g/mol (average) | [5] |
| Boiling Point | 80-100 °C for this compound 75 | [5] |
| Density | 1.070–1.090 g/cm³ at 20°C | [5] |
| Viscosity (dynamic) | 8–18 mPa·s (8–18 cP) at 20°C for this compound 75 | [5] |
| Solubility | Miscible with water, ethanol (95%), glycerin, and polyethylene glycol 400. Immiscible with arachis oil, isopropyl ether, and petroleum ether. | [5] |
Safety and Toxicology
This compound is generally considered a relatively nontoxic and nonirritant material at the concentrations typically used as a pharmaceutical excipient[5]. However, it can be an irritant when used undiluted, with a tolerability profile similar to propylene glycol[5].
-
Acute Toxicity: The intravenous LD50 in mice is reported as 3.5 mL/kg[17].
-
Genotoxicity and Carcinogenicity: No specific public data on the genotoxicity or carcinogenicity of this compound was identified. Standard genotoxicity assays include the Ames test, in vitro chromosome aberration test, and in vivo micronucleus test[20][21][22][23].
-
Developmental and Reproductive Toxicology (DART): Information regarding DART studies for this compound is not publicly available. DART studies are designed to assess the potential effects of a substance on reproduction and development[5][7][24].
-
Acceptable Daily Intake (ADI): A specific ADI for this compound has not been established by major regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The ADI is a measure of the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk[16].
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a general framework for the quantification of this compound in a pharmaceutical formulation. Method development and validation are essential for specific applications.
Objective: To determine the concentration of this compound in a given sample.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks and pipettes
Chromatographic Conditions (Illustrative Example):
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Low UV (e.g., 210 nm), as this compound lacks a strong chromophore. Refractive Index (RI) detection can also be an alternative.
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or water) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to achieve a range of concentrations that bracket the expected sample concentration.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample containing this compound.
-
Dilute the sample with the mobile phase or a suitable solvent to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards and the prepared sample into the HPLC system.
-
Record the peak area of this compound for each injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
API-Excipient Compatibility Studies
This protocol outlines a general approach to assess the compatibility of an Active Pharmaceutical Ingredient (API) with this compound using Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).
Objective: To evaluate the potential for physical and chemical interactions between an API and this compound.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Fourier-Transform Infrared (FTIR) Spectrometer with ATR accessory
-
API
-
This compound
-
Vials
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation:
-
Prepare physical mixtures of the API and this compound in various ratios (e.g., 1:1, 1:2, 2:1 by weight).
-
Gently mix the components using a spatula or, if necessary, by light trituration in a mortar.
-
Prepare samples of the pure API and pure this compound for comparison.
-
For stress testing, samples can be stored under elevated temperature and humidity conditions (e.g., 40°C/75% RH) for a defined period.
-
-
Differential Scanning Calorimetry (DSC) Analysis:
-
Accurately weigh 2-5 mg of the sample (pure components and mixtures) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range that encompasses the melting points of both the API and this compound.
-
Record the heat flow as a function of temperature.
-
Interpretation: Compare the thermograms of the mixtures with those of the pure components. The appearance of new peaks, disappearance of peaks, or shifts in melting endotherms can indicate an interaction[25][26][27].
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis:
-
Place a small amount of the sample (pure components and mixtures) directly onto the ATR crystal of the FTIR spectrometer.
-
Record the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Interpretation: Compare the spectra of the mixtures with those of the pure components. The appearance of new absorption bands, disappearance of characteristic bands, or significant shifts in band positions can suggest a chemical interaction between the API and this compound[5][28][29].
-
Signaling Pathways and Experimental Workflows
Currently, there is no publicly available information directly linking this compound to specific cellular signaling pathways. Excipients are generally selected for their inertness and lack of pharmacological activity. However, understanding the potential for any biological interaction is a crucial aspect of safety assessment. The following diagram illustrates a general logical workflow for evaluating the safety and regulatory acceptance of a pharmaceutical excipient.
Conclusion
This compound is a well-established pharmaceutical excipient with a favorable regulatory and safety profile for its use as a solvent and penetration enhancer in various dosage forms, particularly parenteral formulations. Its miscibility with a range of solvents and its ability to dissolve poorly water-soluble active pharmaceutical ingredients make it a valuable tool for drug developers. While a comprehensive public database of all toxicological studies is not available, its history of use in approved medicines in Europe and the United States provides a strong foundation for its continued application in pharmaceutical development. Adherence to established analytical methods for characterization and compatibility testing is crucial for ensuring the quality and stability of final drug products containing this compound.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. fda.gov [fda.gov]
- 3. Inactive Ingredients Database Download | FDA [fda.gov]
- 4. catalog.data.gov [catalog.data.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biocompatibility study of this compound in rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Databases - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 8. KNOWLEDGE Database - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 9. Actions on CEPs - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Propylene glycol and esters - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Synergistic effect of kaempferol and 5‑fluorouracil on the growth of colorectal cancer cells by regulating the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GSRS [precision.fda.gov]
- 17. Subchronic oral toxicity study of furan in B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Subchronic oral toxicity studies with erythritol in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. View Source [faq.edqm.eu]
- 20. mdpi.com [mdpi.com]
- 21. youtube.com [youtube.com]
- 22. An in vitro study on the genotoxic effect of substituted furans in cells transfected with human metabolizing enzymes: 2,5-dimethylfuran and furfuryl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. inotiv.com [inotiv.com]
- 24. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. veeprho.com [veeprho.com]
- 26. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 27. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 28. news-medical.net [news-medical.net]
- 29. edinburghanalytical.com [edinburghanalytical.com]
Glycofurol: A Technical Guide for Veterinary Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile, water-miscible solvent widely employed as an excipient in pharmaceutical formulations.[][2] Its primary function is to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), making it particularly valuable for developing stable and effective injectable (parenteral) formulations for veterinary use.[][3] Beyond its role as a solvent, this compound also serves as a penetration enhancer in topical and intranasal preparations.[][2] This guide provides an in-depth technical overview of this compound's properties, applications, and safety considerations pertinent to the development of veterinary pharmaceuticals.
Physicochemical Properties
This compound is a clear, colorless to pale yellow, almost odorless liquid with a slightly bitter taste.[2] The most common grade, this compound 75, is characterized by having 1-2 oxyethylene units.[2][4] Its key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | α-[(Tetrahydro-2-furanyl)methyl]-ω-hydroxy-poly(oxy-1,2-ethanediyl) | [][2] |
| CAS Number | 31692-85-0 | [][3] |
| Average Molecular Weight | ~190.24 g/mol | [2][4] |
| Appearance | Clear, colorless, almost odorless liquid | [][2] |
| Density (at 20°C) | 1.070–1.090 g/cm³ | [2][4] |
| Boiling Point | 80–100 °C (for this compound 75) | [2] |
| Refractive Index (at 20°C) | ~1.462 | [3] |
| Dynamic Viscosity (at 20°C) | 8–18 mPa·s (for this compound 75) | [2] |
| Flash Point | >110 °C | [3][5] |
| Solubility | Miscible with water, ethanol (95%), glycerin, and propylene glycol. Immiscible with arachis oil, isopropyl ether, and petroleum ether. | [2] |
Applications in Veterinary Pharmaceutical Formulations
This compound's favorable properties make it a valuable excipient in various veterinary dosage forms.
-
Parenteral Formulations (Intravenous/Intramuscular): This is the primary application of this compound.[][3] It is used as a cosolvent, often in concentrations up to 50% v/v, to dissolve hydrophobic drugs for IV or IM administration.[2][3] Its ability to create stable, clear solutions is critical for injectable products.[6]
-
Topical and Transdermal Formulations: this compound can act as a penetration enhancer, facilitating the transport of APIs across the skin.[3][7] It is a component in some localized topical formulations for parasite control in companion animals.[7]
-
Intranasal Formulations: In animal studies, this compound has been investigated as a solvent and absorption enhancer for the nasal delivery of drugs, including peptides and benzodiazepines.[][2]
-
Oral Formulations: While less common, it has been used in the development of self-microemulsifying drug delivery systems (SMEDDS) to improve the oral bioavailability of poorly soluble compounds.[5]
Formulation Development and Stability
The development of a drug formulation using this compound follows a structured workflow to ensure the final product is stable, safe, and efficacious.
Caption: A typical workflow for developing a this compound-based formulation.
Stability and Storage
This compound is stable when stored under nitrogen in a well-closed container, protected from light, in a cool, dry place.[2] It is incompatible with strong oxidizing agents.[2][3] The stability of the final veterinary drug product must be rigorously evaluated according to VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products) guidelines.[8][9]
Experimental Protocol: Stability Testing of a this compound-Based Injectable Formulation
This protocol is based on VICH GL3(R) guidelines.[9]
-
Objective: To determine the shelf-life of a veterinary injectable formulation containing this compound by assessing its physical, chemical, and microbiological stability under defined storage conditions.
-
Materials:
-
At least three primary batches of the final drug product, manufactured and packaged in the proposed commercial container-closure system.
-
Validated stability-indicating analytical methods for the API and any critical excipients or degradation products.
-
-
Storage Conditions:
-
Testing Schedule:
-
Samples are pulled and tested at specified time points.
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter through the proposed shelf-life.
-
Accelerated: 0, 3, and 6 months.
-
-
Parameters to be Tested:
-
Physical: Appearance (color, clarity), pH, particulate matter.
-
Chemical: API assay, content of degradation products, preservative content (if applicable).
-
Microbiological (for sterile products): Sterility, bacterial endotoxins (tested at beginning and end of shelf-life).
-
-
Data Analysis: The results are analyzed to identify trends in degradation or changes in physical properties. Statistical analysis may be used to propose a shelf-life, as described in VICH GL51.[10] A "significant change" is defined as a failure to meet the established specifications.[9]
Pharmacokinetics in Animals
Understanding the pharmacokinetics (PK)—what the animal's body does to the drug and its vehicle—is crucial for determining a safe and effective dosing regimen.[11] While extensive PK data for this compound itself in various veterinary species is not abundant in publicly available literature, its role as a vehicle can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) of the API.[] Species differences in anatomy, physiology, and metabolism can significantly impact the PK profile of a formulated drug.[11][12]
Caption: Generalized ADME pathway for a drug formulated with this compound.
Experimental Protocol: Animal Pharmacokinetic Study
This protocol outlines a general approach for a PK study in a laboratory animal model, such as a beagle dog, to evaluate a this compound-based formulation.[6][13]
-
Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of an API administered in a this compound-based vehicle.
-
Animals: A cohort of healthy, purpose-bred animals (e.g., 8 beagle dogs), acclimated to the study environment.[6]
-
Study Design: A crossover or parallel-group design can be used. A single dose of the test formulation is administered via the intended clinical route (e.g., slow intravenous infusion).
-
Dosing: The formulation is administered at a predetermined dose level based on prior toxicology studies.
-
Sample Collection:
-
Blood samples are collected into appropriate anticoagulant tubes at predefined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[6]
-
Plasma is harvested by centrifugation and stored frozen (e.g., at -80°C) until analysis.
-
-
Bioanalysis:
-
A validated analytical method (e.g., LC-MS/MS) is used to quantify the concentration of the API in the plasma samples.
-
-
Data Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate the key PK parameters.
-
Results are evaluated to understand the absorption, distribution, and elimination characteristics of the drug from the this compound formulation.
-
Safety and Toxicology in Veterinary Species
This compound is generally considered a relatively non-toxic and non-irritant material at concentrations typically used in pharmaceutical formulations.[2][3] Its tolerability is reported to be similar to that of propylene glycol.[2][3] However, like any excipient, its safety must be thoroughly evaluated. Undiluted this compound can be an irritant.[2]
Table 2: Acute Toxicity Data for this compound (in Mice)
| Route of Administration | Species | LD50 Value | Reference |
| Intravenous | Mouse | 3500 mg/kg | [5] |
| Intraperitoneal | Mouse | 7800 mg/kg | [5] |
Experimental Protocol: Vehicle Safety Study in Dogs
This protocol is adapted from a study evaluating the safety of various intravenous vehicles in beagles.[6]
-
Objective: To assess the clinical safety and local tolerance of a this compound-based vehicle after a single intravenous administration.
-
Animals: A group of 8 healthy beagle dogs.
-
Procedure:
-
The test vehicle (without the API) is administered via slow intravenous infusion at the maximum proposed volume and concentration. A control group would receive a standard vehicle like saline.[6]
-
Animals are closely monitored for any adverse clinical reactions (e.g., vomiting, diarrhea, changes in behavior) during and for a period post-infusion (e.g., 7 days).[6]
-
-
Endpoints:
-
Clinical Observations: Recorded daily.
-
Injection Site Evaluation: The infusion site is checked daily for signs of local irritation (e.g., swelling, redness, pain).
-
Clinical Pathology: Blood samples are collected pre-dose and at 24 hours and 7 days post-dose for hematology and serum clinical chemistry analysis.[6]
-
Body Weight: Recorded pre-study and at the termination of the observation period.
-
-
Data Evaluation: The data are analyzed to determine if the this compound vehicle induced any clinically significant changes in the observed parameters compared to baseline or a control group.
Analytical Methodology
Reliable analytical methods are required to quantify this compound in raw materials, finished products, and biological matrices for pharmacokinetic studies.[14] High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., Refractive Index, Evaporative Light Scattering, or Mass Spectrometry) is a common technique. Method validation is critical to ensure data are accurate and reliable.[14]
Caption: Workflow for quantifying a drug in biological samples.
Experimental Protocol: Analytical Method Validation
This protocol outlines the key parameters for validating a bioanalytical method for quantifying an API in animal plasma, as per general validation guidelines.[14]
-
Objective: To demonstrate that an analytical method (e.g., LC-MS/MS) is suitable for its intended purpose.
-
Validation Parameters:
-
Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix (e.g., metabolites, endogenous substances). Assessed by analyzing blank matrix samples from at least six different sources.[14]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve with a minimum of five standards is prepared and analyzed.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on different days. Accuracy is the closeness to the true value, while precision measures the variability.[14]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[14]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, assessed using various post-extraction spike experiments.
-
Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at freezer temperatures.[14]
-
Regulatory Status
This compound is an established pharmaceutical excipient included in parenteral medicines licensed in Europe.[2] Its use in veterinary formulations is subject to approval by regulatory bodies such as the FDA's Center for Veterinary Medicine (CVM) in the United States and the European Medicines Agency (EMA).[][15] All formulations must undergo a rigorous approval process demonstrating safety, efficacy, and quality.
Conclusion
This compound is a highly effective and versatile solvent that plays a critical role in the formulation of veterinary pharmaceuticals, particularly for poorly water-soluble drugs intended for parenteral administration. Its well-characterized physicochemical properties, established applications, and acceptable safety profile make it an invaluable tool for drug development professionals. A thorough understanding of its properties, coupled with rigorous formulation development, stability testing, and safety evaluation according to established veterinary guidelines, is essential for successfully bringing new and effective animal health products to market.
References
- 2. phexcom.com [phexcom.com]
- 3. This compound | 31692-85-0 [chemicalbook.com]
- 4. WO2006067138A2 - Injectable veterinary composition - Google Patents [patents.google.com]
- 5. This compound [thegoodscentscompany.com]
- 6. The effect of commonly used vehicles on canine hematology and clinical chemistry values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20150011596A1 - Topical localized isoxazoline formulation comprising this compound - Google Patents [patents.google.com]
- 8. VICH GL3 Stability testing of new veterinary drug substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. Guidance for Industry: Statistical Evaluation of Stability Data, VICH GL51. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 11. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Species similarities and differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotechfarm.co.il [biotechfarm.co.il]
- 14. rr-americas.woah.org [rr-americas.woah.org]
- 15. fda.gov [fda.gov]
In-Depth Technical Guide to Glycofurol: Safety, Handling, and Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Glycofurol, a versatile solvent employed in pharmaceutical formulations. It details critical safety and handling protocols for laboratory settings, summarizes key physicochemical and toxicological data, and presents experimental methodologies for its application in drug delivery systems.
Safety and Handling Guidelines
This compound is generally considered a substance with a low hazard profile in laboratory settings.[1][2] However, adherence to standard safety protocols is essential to ensure a safe working environment.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[1] Some sources, however, indicate that it may cause serious eye irritation and has the potential for reproductive toxicity.[3][4] It is a clear, colorless, and almost odorless liquid with a bitter taste.[5]
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment is recommended when handling this compound:
-
Eye Protection: Tightly fitting safety goggles or glasses that conform to EN 166 (EU) or NIOSH (US) standards are essential to prevent eye contact.[3]
-
Hand Protection: Wear compatible, chemical-resistant gloves tested according to EN 374.[1][3] It is crucial to inspect gloves for leaks or tears before use. After handling, hands should be thoroughly washed and dried.[3]
-
Skin and Body Protection: Appropriate protective clothing should be worn to avoid skin contact.[3][4] In case of splashes, contaminated clothing should be removed promptly.[1]
-
Respiratory Protection: In situations with inadequate ventilation or the potential for aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][4]
First Aid Measures
In the event of exposure to this compound, the following first aid procedures should be followed:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3]
-
After Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[1][3]
-
After Eye Contact: Rinse the eyes cautiously with fresh, clean water for at least 15 minutes, holding the eyelids open.[1][3] If contact lenses are present, remove them if it is safe to do so and continue rinsing.[1] Seek medical advice if irritation persists.[4]
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting.[3] Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][3]
Storage and Disposal
Proper storage and disposal of this compound are critical for maintaining its stability and ensuring environmental safety.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[3][6] Keep away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[6][7][8] For optimal stability, it is recommended to store under nitrogen and protected from light.[5][8] The recommended storage temperature is below +30°C[7][8] or between 10°C and 25°C.[4]
-
Disposal: Dispose of this compound and its container in accordance with local, regional, and national regulations.[3] Do not empty into drains or release into the environment.[1] Contaminated packaging should be handled in the same manner as the substance itself and can be offered for recycling after being thoroughly emptied.[1][3]
Accidental Release Measures
In case of a spill, the following steps should be taken:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment, including respiratory protection if necessary.[1][3] Evacuate personnel to a safe area.[3]
-
Environmental Precautions: Prevent the substance from entering drains, surface water, or ground water.[1]
-
Containment and Cleaning: Cover drains to contain the spill.[1] Absorb the spill with an inert material such as sand, diatomite, or a universal binder.[1] Collect the absorbed material into a suitable, closed container for disposal.[3] Use spark-proof tools if necessary.[3] After collection, ventilate the affected area.[1]
Quantitative Data
The following tables summarize the key physical, chemical, and toxicological properties of this compound.
Physical and Chemical Properties
| Property | Value | References |
| CAS Number | 31692-85-0 | [1][3][5] |
| Molecular Formula | C11H21O5R (average) | [3] |
| Molecular Weight | 190.24 g/mol (average) | [5] |
| Appearance | Clear, colorless, almost odorless liquid | [5] |
| Boiling Point | 100-145 °C at 0.4 mm Hg | [7][8] |
| Density | 1.070-1.090 g/cm³ at 20°C | [5] |
| Refractive Index | n20/D 1.462 | [7][8] |
| Flash Point | >230 °F (>110 °C) | [7] |
| Solubility | Miscible in all proportions with water, ethanol (95%), glycerin, and polyethylene glycol 400. Immiscible with arachis oil, isopropyl ether, and petroleum ether. | [5] |
Toxicological Data
| Endpoint | Value | Species | References |
| LD50 (Intravenous) | 3500 mg/kg | Mouse | [9] |
| LD50 (Intraperitoneal) | 7800 mg/kg | Mouse | [9] |
| LDLo (Intravenous) | 1000 mg/kg | Rat | [9] |
Experimental Protocols
This compound is frequently used as a non-toxic solvent in the preparation of various pharmaceutical formulations, particularly for poorly water-soluble drugs.[] Below are detailed methodologies for key experiments involving this compound.
Preparation of Poly(D,L-lactide-co-glycolide) (PLGA) Microspheres
This protocol describes a modified phase inversion methodology using this compound as a non-toxic solvent to prepare drug-laden PLGA microspheres.[1][3]
Materials:
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
Active Pharmaceutical Ingredient (API) (e.g., Dexamethasone)
-
This compound
-
Polyvinyl alcohol (PVA)
-
Distilled water
Methodology:
-
Preparation of the Internal Phase:
-
Dissolve 100 mg of PLGA and 20 mg of the API in undiluted this compound to achieve a concentration of 20% w/v.[1]
-
-
Emulsification:
-
Microsphere Hardening:
-
Microsphere Collection and Washing:
-
Collect the formed microspheres by filtration or centrifugation.
-
Wash the microspheres multiple times with distilled water to remove residual this compound and PVA.
-
-
Drying:
-
Dry the washed microspheres, for example, by lyophilization or air drying.
-
Formulation of a Topical Gel with Naproxen
This protocol outlines the preparation of a this compound-based topical gel containing the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[11]
Materials:
-
Naproxen (NAP)
-
This compound
-
Gelling agent (e.g., Carbopol 974P, Gantrez AN 119, or polyvinylpyrrolidone K30)
-
Permeation enhancer (optional, e.g., Transcutol)
-
Distilled water
Methodology:
-
Drug Dissolution:
-
Gel Formation:
-
Slowly add the gelling agent to the drug-solvent mixture with continuous stirring until a homogenous gel is formed.[11] The concentration of the gelling agent will depend on the desired viscosity.
-
-
Neutralization (if using Carbopol):
-
If Carbopol is used as the gelling agent, neutralize the formulation with a suitable base (e.g., triethanolamine) to achieve the desired pH and viscosity.
-
-
Characterization:
Visualizations
The following diagrams illustrate an experimental workflow and a logical relationship relevant to the use of this compound in a laboratory setting.
Caption: Experimental workflow for the preparation of PLGA microspheres using this compound.
Caption: Decision-making process for handling a this compound spill in the laboratory.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. kinampark.com [kinampark.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [perflavory.com]
- 7. Biocompatibility study of this compound in rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phexcom.com [phexcom.com]
- 11. Evaluation of this compound-Based Gel as a New Vehicle for Topical Application of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Glycofurol in Topical and Transdermal Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile solvent and penetration enhancer utilized in pharmaceutical formulations.[1][2] Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs), particularly those with poor water solubility, makes it a valuable excipient for the development of topical and transdermal drug delivery systems.[2][3] These application notes provide detailed protocols and data to guide researchers in utilizing this compound for the effective delivery of therapeutic agents through the skin.
This compound's favorable safety profile and good skin tolerability have been noted in various studies, making it a suitable candidate for topical preparations.[2][4] It is often used in the formulation of gels, creams, and microemulsions to enhance drug solubility and improve skin permeation, thereby increasing the bioavailability of the drug at the target site.[2][5]
Mechanism of Action: Skin Permeation Enhancement
This compound enhances skin permeation through a multi-faceted mechanism that involves interaction with the stratum corneum, the outermost layer of the skin. While the precise molecular interactions are still under investigation, the proposed mechanisms include:
-
Increased Drug Solubility: this compound is an excellent solvent for many lipophilic drugs, increasing their thermodynamic activity within the formulation and creating a higher concentration gradient to drive diffusion into the skin.[2][3]
-
Disruption of Stratum Corneum Lipids: this compound is believed to fluidize the lipid bilayers of the stratum corneum. This disruption of the highly organized lipid structure reduces the barrier function of the skin, allowing drug molecules to penetrate more easily.[4]
-
Interaction with Keratin: this compound may interact with the keratin filaments within the corneocytes, further increasing the permeability of the stratum corneum.[4]
Figure 1: Proposed mechanism of this compound as a skin permeation enhancer.
Quantitative Data on this compound-Based Formulations
The following tables summarize quantitative data from studies on this compound-based topical formulations.
Table 1: Formulation Composition and Viscosity of a Naproxen Gel [2]
| Formulation Code | Gelling Agent | Concentration (% w/w) | This compound (% w/w) | Naproxen (% w/w) | Viscosity (cP) at 25°C |
| F1 | Carbopol 974P | 1.5 | 93.5 | 5 | 12,500 |
| F2 | Gantrez AN 119 | 7.5 | 87.5 | 5 | 18,000 |
| F3 | PVP K30 | 30 | 65 | 5 | 9,800 |
Table 2: Skin Permeation Parameters of Naproxen from a this compound-Based Gel [2]
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio* |
| Control (without enhancer) | 15.8 ± 2.1 | 0.316 | 1.0 |
| + 2% Transcutol® | 47.7 ± 3.5 | 0.954 | 3.02 |
*Enhancement ratio is calculated relative to the control formulation.
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Topical Gel
This protocol describes the preparation of a gel formulation containing an active pharmaceutical ingredient (API) using this compound as a solvent and a gelling agent.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Gelling agent (e.g., Carbopol 974P, Gantrez AN 119, PVP K30)[1][2]
-
Co-enhancer (optional, e.g., Transcutol®)[2]
-
Homogenizer
-
Vacuum degasser
-
pH meter
-
Viscometer
Procedure:
-
Accurately weigh the required amount of API and dissolve it in this compound with stirring until a clear solution is obtained.
-
If using a co-enhancer, add it to the this compound-API mixture and stir until homogenous.
-
Slowly disperse the gelling agent into the this compound solution under continuous homogenization.
-
Continue homogenization at a high speed (e.g., 9,000 rpm) for approximately 5 minutes or until a transparent and uniform gel is formed.[1]
-
Degas the formed gel under vacuum to remove any entrapped air bubbles.
-
Measure and adjust the pH of the gel if necessary, using appropriate buffering agents.
-
Characterize the final gel for its physical appearance, pH, viscosity, and drug content.
Figure 2: Workflow for the preparation of a this compound-based topical gel.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for evaluating the permeation of an API from a this compound-based formulation through an excised skin membrane.[2][3]
Materials:
-
Franz diffusion cells[3]
-
Excised skin (e.g., rat, porcine, or human)[3]
-
Receptor medium (e.g., phosphate-buffered saline, PBS)[3]
-
This compound-based formulation
-
Magnetic stirrer
-
Water bath or heating block
-
Syringes and needles for sampling
-
High-performance liquid chromatography (HPLC) system for drug analysis
Procedure:
-
Skin Preparation: Excise the skin from the donor and carefully remove any subcutaneous fat and hair. Store the skin frozen until use. Prior to the experiment, thaw the skin and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Franz Cell Assembly: Mount the excised skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Receptor Compartment: Fill the receptor compartment with a suitable receptor medium, ensuring no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 32°C to mimic physiological conditions.[3]
-
Dosing: Apply a known quantity of the this compound-based formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Sample Analysis: Analyze the withdrawn samples for drug concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. Determine the steady-state flux (Jss) from the linear portion of the cumulative amount versus time plot and the permeability coefficient (Kp).
Figure 3: Experimental workflow for an in vitro skin permeation study.
Protocol 3: Stability Testing of this compound-Based Topical Formulations
This protocol provides a general guideline for assessing the stability of topical formulations containing this compound.
Materials:
-
This compound-based formulation
-
Stability chambers with controlled temperature and humidity
-
Appropriate containers for the formulation
-
Analytical instrumentation (e.g., HPLC, viscometer, pH meter)
Procedure:
-
Sample Preparation: Package the formulation in the intended final container-closure system.
-
Storage Conditions: Place the samples in stability chambers under various conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability).
-
Testing Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months).
-
Analysis: At each time point, evaluate the samples for:
-
Physical appearance: Color, odor, phase separation, and clarity.
-
Physicochemical properties: pH, viscosity, and particle size (if applicable).
-
Assay and Impurities: Drug content and the presence of any degradation products using a stability-indicating HPLC method.
-
-
Data Evaluation: Analyze the data to determine the shelf-life of the formulation.
Safety and Toxicological Profile
This compound is generally considered safe for topical use and has been shown to have good skin tolerability.[2][4] However, as with any excipient, it is essential to conduct appropriate safety and toxicity studies for the final formulation. Histological examination of skin treated with this compound-containing formulations is recommended to assess any potential for irritation or structural changes in the skin layers. Studies on other glycols have shown that they can increase the mobility of lipids in the stratum corneum.[4] While this is beneficial for drug penetration, high concentrations could potentially lead to reversible disruption of the skin barrier.
Conclusion
This compound is a valuable excipient for the development of topical and transdermal drug delivery systems, offering excellent solubilizing properties and penetration enhancement. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively formulate and evaluate this compound-based preparations for enhanced dermal and transdermal drug delivery. Further optimization of formulations and in-depth mechanistic studies will continue to expand the applications of this compound in this field.
References
- 1. Optimization of physical characterization, skin permeation of naproxen from this compound-based topical gel [wisdomlib.org]
- 2. Evaluation of this compound-Based Gel as a New Vehicle for Topical Application of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of Optimization of physical characterization, skin permeation of naproxen from this compound-based topical gel [asiapharmaceutics.info]
- 4. The effects of glycols on molecular mobility, structure, and permeability in stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Protocol for Developing Intranasal Formulations with Glycofurol
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a comprehensive guide for the development of intranasal drug formulations utilizing Glycofurol as a key excipient. This compound, a derivative of tetrahydrofurfuryl alcohol, is a versatile solvent and penetration enhancer that can improve the solubility and absorption of various active pharmaceutical ingredients (APIs) for nasal delivery.[1][2] Intranasal administration offers a non-invasive route for rapid drug absorption, avoidance of first-pass metabolism, and direct nose-to-brain delivery.[3][4][5][6]
Introduction to this compound in Intranasal Formulations
This compound is a clear, colorless, and almost odorless liquid with a slightly bitter taste.[1] Its primary functions in pharmaceutical formulations are as a solvent and a penetration enhancer.[1] For intranasal delivery, this compound can be particularly advantageous for APIs with poor aqueous solubility.[7] It is miscible with water and other common pharmaceutical solvents, offering flexibility in formulation development.[1]
Key Properties of this compound 75:
| Property | Value | Reference |
| Synonyms | Tetraglycol, a-(tetrahydrofuranyl)-w-hydroxy-poly(oxyethylene) | [1] |
| Molecular Weight | ~190.24 g/mol (average) | [1] |
| Density (at 20°C) | 1.070–1.090 g/cm³ | [1] |
| Viscosity (dynamic at 20°C) | 8–18 mPa·s | [1] |
| Solubility | Miscible with water, ethanol, and propylene glycol | [1] |
Formulation Development Workflow
The development of a this compound-based intranasal formulation follows a systematic approach to ensure safety, efficacy, and stability. The process involves careful selection of excipients, optimization of the formulation, and thorough characterization.
References
- 1. phexcom.com [phexcom.com]
- 2. This compound [thegoodscentscompany.com]
- 3. Whitepaper In Vivo Testing Of Nasal Dosage Forms [outsourcedpharma.com]
- 4. Intranasal Drug Product Development—From Formulation To Scale-Up Manufacturing [drugdeliveryleader.com]
- 5. ovid.com [ovid.com]
- 6. emsairway.com [emsairway.com]
- 7. agnopharma.com [agnopharma.com]
Application Notes and Protocols for Glycofurol-Based Gels in Controlled Drug Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycofurol, a derivative of tetrahydrofurfuryl alcohol, is a low-viscosity, non-irritating solvent with a high capacity for solubilizing a wide range of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] These properties make it an excellent vehicle for the formulation of transparent gels for topical and transdermal drug delivery. By incorporating various gelling agents, it is possible to modulate the rheological properties and control the release of the incorporated API.[1][3]
This document provides detailed application notes and protocols for the formulation and evaluation of this compound-based gels for controlled drug release, with a primary focus on the non-steroidal anti-inflammatory drug (NSAID) Naproxen as a model compound.
Key Advantages of this compound-Based Gels:
-
Enhanced Solubility: this compound can significantly increase the solubility of hydrophobic drugs, enabling the formulation of homogenous and transparent gels.[3] For instance, Naproxen's solubility in this compound is approximately 250 mg/ml, a substantial increase compared to its aqueous solubility of 0.3 mg/ml.[3][4]
-
Improved Permeation: this compound itself can act as a penetration enhancer, and its miscibility with other enhancers like Transcutol® allows for further optimization of drug delivery across the skin.[1][3]
-
Controlled Release: The viscosity and composition of the gel matrix, determined by the type and concentration of the gelling agent, play a crucial role in controlling the diffusion and release of the entrapped drug.[3][5]
-
Good Tolerability: this compound is known for its good skin tolerability, making it a suitable solvent for topical formulations.[1][6]
Data Presentation: Formulation and Characterization of Naproxen-Glycofurol Gels
The following tables summarize the quantitative data from a study on the formulation of 5% (w/w) Naproxen-Glycofurol gels using different gelling agents and the effect of a penetration enhancer.[3]
Table 1: Physicochemical Properties of Naproxen-Glycofurol Gels with Various Gelling Agents [3]
| Formulation Code | Gelling Agent | Concentration (% w/w) | Spreadability (cm²/g) | Apparent Viscosity (Pa·s at 160 s⁻¹) | Bioadhesive Force (gf) | pH |
| PVP 20 | Polyvinylpyrrolidone (PVP) | 20 | 2.41 ± 0.23 | 0.475 | 47.7 ± 17.4 | 4.56 |
| PVP 25 | Polyvinylpyrrolidone (PVP) | 25 | 2.20 ± 0.19 | 0.582 | 53.2 ± 15.1 | 4.61 |
| PVP 30 | Polyvinylpyrrolidone (PVP) | 30 | 1.98 ± 0.21 | 0.713 | 58.9 ± 19.3 | 4.65 |
| Cb 1.5 | Carbopol 974P | 1.5 | 1.85 ± 0.16 | 1.250 | 75.4 ± 21.8 | 4.21 |
| Cb 2.5 | Carbopol 974P | 2.5 | 1.62 ± 0.11 | 1.870 | 89.1 ± 25.6 | 4.15 |
| Cb 4.0 | Carbopol 974P | 4.0 | 1.39 ± 0.09 | 2.940 | 102.7 ± 29.4 | 4.09 |
| Gz 2.5 | Gantrez AN 119 | 2.5 | 2.15 ± 0.24 | 0.690 | 62.3 ± 18.5 | 3.89 |
| Gz 5.0 | Gantrez AN 119 | 5.0 | 1.91 ± 0.18 | 0.980 | 71.8 ± 22.1 | 3.82 |
| Gz 7.5 | Gantrez AN 119 | 7.5 | 1.70 ± 0.15 | 1.420 | 83.5 ± 24.7 | 3.76 |
Table 2: In Vitro Permeation Parameters of Naproxen from a this compound-Based Gel with and without Transcutol® (TCL) Enhancer [3]
| Formulation | Enhancer Concentration (% w/w) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio |
| Control | 0 | 15.2 ± 2.1 | 0.304 ± 0.042 | 1.00 |
| TCL 1% | 1 | 26.8 ± 3.5 | 0.536 ± 0.070 | 1.76 |
| TCL 2% | 2 | 45.9 ± 4.8 | 0.918 ± 0.096 | 3.02 |
| TCL 4% | 4 | 21.3 ± 2.9 | 0.426 ± 0.058 | 1.40 |
Experimental Protocols
Protocol 1: Preparation of this compound-Based Gels
Materials:
-
This compound
-
Active Pharmaceutical Ingredient (e.g., Naproxen)
-
Gelling Agent (e.g., Carbopol 974P, PVP, Gantrez AN 119)
-
Penetration Enhancer (optional, e.g., Transcutol®)
-
Homogenizer (e.g., Ultraturrax T 25)
-
Vacuum desiccator
-
Analytical balance
-
Beakers and magnetic stirrer
Procedure:
-
Accurately weigh the required amount of the API and dissolve it in this compound with stirring until a clear solution is obtained.[3]
-
If using a penetration enhancer, add it to the this compound-API mixture and stir until homogenous.[3]
-
Slowly disperse the chosen gelling agent into the this compound solution under continuous stirring.[3]
-
Homogenize the dispersion using a high-shear homogenizer at approximately 9,000 rpm for 5 minutes, or until a transparent and uniform gel is formed.[3]
-
Degas the prepared gel under vacuum to remove any entrapped air bubbles.[3]
-
Store the gel at room temperature for at least 24 hours before further analysis to allow for complete hydration of the polymer and stabilization of the gel structure.[3]
Protocol 2: Rheological Characterization
Equipment:
-
Cone and Plate Rheometer (e.g., Brookfield RS/Plus) with appropriate spindle (e.g., C-50)
-
Temperature control unit
Procedure:
-
Calibrate the rheometer using standard viscosity fluids.
-
Set the temperature of the lower plate to 25 ± 1°C.[3]
-
Carefully apply the gel sample to the lower plate, avoiding the introduction of air bubbles and minimizing shear.[3]
-
Allow the sample to equilibrate at the set temperature for 30 minutes.[3]
-
Lower the cone to the specified gap (e.g., 0.40 mm).[3]
-
Conduct the viscosity measurement at a constant shear rate (e.g., 200 rpm) to determine the apparent viscosity.[3]
-
To characterize the flow behavior, perform a shear rate sweep over a defined range (e.g., 1 to 200 s⁻¹) and record the corresponding shear stress and viscosity values.
Protocol 3: In Vitro Drug Release/Permeation Study
Equipment:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., cellulose acetate) or excised animal/human skin
-
Receptor medium (e.g., phosphate buffer pH 7.4)
-
Magnetic stirrer
-
Water bath with temperature control
-
Syringes and collection vials
-
Analytical instrument for drug quantification (e.g., HPLC)
Procedure:
-
Prepare the receptor medium and degas it.
-
Fill the receptor compartment of the Franz diffusion cells with the receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Set the temperature of the water bath to maintain the receptor medium at 32 ± 0.5°C for skin permeation studies or 37 ± 0.5°C for release studies with synthetic membranes.[4]
-
Mount the membrane between the donor and receptor compartments, with the stratum corneum side facing the donor compartment in the case of skin.
-
Accurately weigh a specific amount of the gel formulation (e.g., 1 g) and apply it evenly onto the surface of the membrane in the donor compartment.[3]
-
Start the stirring of the receptor medium.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a defined volume of the receptor medium (e.g., 1 ml) from the sampling arm.[3]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[3]
-
Analyze the collected samples for drug content using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of drug released or permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Protocol 4: Stability Testing
Guidelines:
-
ICH Q1A (R2) Stability Testing of New Drug Substances and Products
Procedure:
-
Package the gel formulation in the intended container-closure system.
-
Store the samples at long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) storage conditions.
-
At specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, and 24 months for long-term studies), withdraw samples and evaluate them for the following parameters:
-
Physical appearance: Color, clarity, homogeneity, phase separation.
-
pH
-
Viscosity
-
Drug content (Assay)
-
Content of degradation products
-
-
Compare the results to the initial values and the established acceptance criteria to determine the shelf-life of the formulation.
Visualizations
Controlled Release Mechanism from Carbopol-Based this compound Gel
Caption: Mechanism of drug release from a Carbopol-based gel.
Experimental Workflow for Formulation and Evaluation of this compound-Based Gels
Caption: Workflow for developing and testing this compound gels.
Signaling Pathway for Naproxen's Anti-inflammatory Action
Caption: Naproxen's inhibition of the COX pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. US12005051B2 - Topical roflumilast formulation having improved delivery and plasma half life - Google Patents [patents.google.com]
- 3. Evaluation of this compound-Based Gel as a New Vehicle for Topical Application of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metall-mater-eng.com [metall-mater-eng.com]
- 5. zenodo.org [zenodo.org]
- 6. altmeyers.org [altmeyers.org]
Application Notes and Protocols: Glycofurol in the Preparation of Poly(lactic-co-glycolic acid) (PLGA) Microspheres
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of glycofurol as a non-toxic and biocompatible solvent in the preparation of poly(lactic-co-glycolic acid) (PLGA) microspheres. The use of this compound offers a safer alternative to traditional volatile organic solvents, potentially reducing cellular toxicity and preserving the integrity of encapsulated therapeutic agents.[1][2]
Introduction to this compound in PLGA Microsphere Formulation
Poly(lactic-co-glycolic acid) (PLGA) is a widely utilized biodegradable and biocompatible copolymer for controlled drug delivery.[3] The fabrication of PLGA microspheres for sustained drug release often involves the use of organic solvents, which can have drawbacks related to toxicity and potential denaturation of encapsulated drugs.[1][2] this compound has emerged as a promising, less toxic solvent alternative.[1][2] It is a semi-polar, biocompatible solvent approved for human use, making it an excellent candidate for dissolving PLGA in microsphere preparation.[1]
Studies have demonstrated that PLGA microspheres prepared with this compound can achieve high drug loading, prolonged drug release, and are non-toxic to target cells, unlike microspheres constructed with solvents like dichloromethane.[1][4] This makes this compound-based methods particularly advantageous for the encapsulation of sensitive molecules, including proteins and peptides.[5][6]
Experimental Protocols
Two primary methods for preparing PLGA microspheres using this compound are detailed below: a modified phase inversion method and a quasi-emulsion solvent extraction method.
Protocol 1: Modified Phase Inversion Method
This method is suitable for creating microspheres with a high drug load and prolonged release characteristics.[1]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Active Pharmaceutical Ingredient (API), e.g., Dexamethasone (DEX)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
5 µm pore cellulose membrane filter
Equipment:
-
Magnetic stirrer with heating capabilities
-
Filtration apparatus
-
Lyophilizer (freeze-dryer)
-
-20°C freezer for storage
Procedure:
-
Preparation of the Internal Phase: Dissolve 100 mg of PLGA and 20 mg of the API in undiluted this compound to achieve a 20% w/v polymer concentration.[1][4]
-
Emulsification: Emulsify the internal phase by stirring at 200 rpm for 8 hours at 40°C in 100 mL of a 0.1% PVA solution (the external phase).[1]
-
Microsphere Precipitation: Slowly add 200 mL of distilled water to the emulsion while maintaining stirring at 200 rpm. This will induce phase inversion and the precipitation of the PLGA microspheres.[1]
-
Hardening: Allow the microspheres to remain in the water at room temperature for 30 minutes to ensure complete phase inversion and hardening.[1]
-
Collection and Washing: Collect the precipitated microspheres by filtration using a 5 µm pore cellulose membrane. Wash the collected microspheres twice with distilled deionized water.[1]
-
Drying and Storage: Lyophilize the washed microspheres and store them at -20°C until further use.[1]
Protocol 2: Quasi-Emulsion Solvent Extraction Method
This technique is effective for encapsulating lipophilic drugs and allows for controlled release.[7][8]
Materials:
-
PLGA (e.g., RG 502 H)
-
This compound
-
Lipophilic API (e.g., Ritonavir, Lopinavir, Sudan III)
-
External phase (e.g., various aqueous solutions)
-
Distilled water
Equipment:
-
Mechanical stirrer with a three-blade propeller
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of the Internal Phase: Dissolve 100 mg of PLGA and 20 mg of the lipophilic drug in this compound.[8]
-
Formation of Quasi-Emulsion: Emulsify the internal phase into 100 mL of the chosen external phase by stirring with a three-blade propeller at 400 rpm for 8 hours at 40°C.[8]
-
Microsphere Precipitation: Slowly add 200 mL of distilled water to the quasi-emulsion system while maintaining stirring at 400 rpm. This will cause the polymer to precipitate and form microspheres.[8]
-
Collection and Processing: The precipitated microspheres can then be collected, washed, and dried for further characterization and use.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound for PLGA microsphere preparation.
Table 1: Physicochemical Properties of this compound-Prepared PLGA Microspheres
| Parameter | Value | Drug/Polymer Concentration | Method | Source |
| Mean Particle Diameter | ~100 to 200 µm | Not Specified | Quasi-Emulsion Extraction | [7] |
| Mean Particle Diameter | 3 to 15 µm | 1-3% w/w PLGA | Emulsion-Extraction | [5] |
| Mean Particle Diameter | ~385 µm | 20% PLGA, 20% DEX | Modified Phase Inversion | [9] |
| Residual this compound | 16.9% ± 1.6% | Not Specified | Quasi-Emulsion Extraction | [7] |
| Residual this compound | 6.26 mg per 100 mg microspheres | 20% PLGA | Modified Phase Inversion | [1] |
Table 2: Drug Encapsulation Efficiency and Release Characteristics
| Encapsulated Drug | Encapsulation Efficiency (%) | In-vitro Release Profile | Method | Source |
| Dexamethasone (DEX) | High (80% with 20% PLGA) | Prolonged release with lower initial burst | Modified Phase Inversion | [1][9] |
| Ibuprofen | 1.9% ± 0.6% | Not Specified | Quasi-Emulsion Extraction | [7] |
| Ritonavir | 11.2% ± 0.4% | Complete release after 4 hours | Quasi-Emulsion Extraction | [7] |
| Lopinavir | 14.0% ± 2.2% | Not Specified | Quasi-Emulsion Extraction | [7] |
| Sudan III | 28.3% ± 0.4% | Release over 3 weeks | Quasi-Emulsion Extraction | [7] |
| Lysozyme | Up to 60% | Not Specified | Phase Separation | [4] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the preparation of PLGA microspheres using this compound.
References
- 1. Preparation of PLGA Microspheres Using the Non-Toxic this compound as Polymer Solvent by a Modified Phase Inversion Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poly(lactic-co-glycolic acid) microsphere production based on quality by design: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of PLGA microparticles by an emulsion-extraction process using this compound as polymer solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kinampark.com [kinampark.com]
- 7. Microsphere preparation using the untoxic solvent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. mdpi.com [mdpi.com]
Application Note: Stability-Indicating HPLC Assay for the Quantification of Glycofurol in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Glycofurol in various pharmaceutical formulations. This compound, a well-established parenteral solvent and penetration enhancer, lacks a significant UV chromophore, presenting a challenge for routine analysis. The described method utilizes a low-wavelength UV detection strategy, offering a practical solution for quality control and stability testing in laboratories equipped with standard HPLC-UV systems. The protocol is designed to be stability-indicating, capable of separating this compound from potential degradation products generated under stress conditions. This document provides comprehensive experimental protocols, method validation parameters, and data presentation guidelines.
Introduction
This compound, also known as tetraglycol, is a tetrahydrofurfuryl alcohol polyethylene glycol ether widely used as a solvent for poorly soluble active pharmaceutical ingredients (APIs) in parenteral formulations.[1][2] Its chemical stability and toxicological profile are critical quality attributes that must be monitored throughout the drug product lifecycle. Due to its chemical structure, which is a mixture of ethoxylates of tetrahydrofurfuryl alcohol, this compound does not possess a strong ultraviolet (UV) absorbing chromophore, making its quantification by conventional HPLC-UV methods challenging.[3][4]
This application note presents a stability-indicating RP-HPLC method developed for the accurate quantification of this compound. The method employs a C18 stationary phase with a gradient elution of water and acetonitrile, and detection at a low UV wavelength. The protocol has been designed to be specific, linear, accurate, and precise, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Furthermore, a forced degradation protocol is outlined to ensure the stability-indicating nature of the assay.
Experimental
Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Hydrochloric Acid (analytical grade)
-
Sodium Hydroxide (analytical grade)
-
Hydrogen Peroxide (30%, analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 15.0 | 50 | 50 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Protocols
Standard Solution Preparation
-
Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of Water:Acetonitrile (50:50 v/v) to obtain a stock solution of 1 mg/mL.
-
Prepare working standard solutions by further diluting the stock solution with the same diluent to achieve concentrations in the range of 0.1 - 1.0 mg/mL.
Sample Preparation (for a Liquid Formulation)
-
Accurately transfer a volume of the formulation equivalent to 100 mg of this compound into a 100 mL volumetric flask.
-
Dilute to volume with Water:Acetonitrile (50:50 v/v) and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:
-
Specificity: Analyze blank (diluent), placebo (formulation without this compound), and this compound standard and sample solutions. The retention time of the this compound peak in the sample should match the standard, and there should be no interfering peaks from the blank or placebo at the retention time of this compound.
-
Linearity: Analyze a series of at least five concentrations of this compound (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking the placebo formulation with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Forced Degradation Study Protocol
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound drug substance or a sample formulation.[4][6] The aim is to achieve 5-20% degradation of the active ingredient.[4]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance or formulation to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration for HPLC analysis. The chromatograms should demonstrate that the peaks corresponding to the degradation products are well-resolved from the main this compound peak.
Data Presentation
Table 3: Summary of Method Validation Data (Example)
| Validation Parameter | Acceptance Criteria | Observed Result |
| Specificity | No interference at the retention time of this compound | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Report | 0.02 mg/mL |
| LOQ | Report | 0.06 mg/mL |
Table 4: Summary of Forced Degradation Results (Example)
| Stress Condition | % Assay of this compound | % Degradation | Observations |
| Control | 100.0 | 0.0 | No degradation |
| Acid Hydrolysis (0.1 M HCl, 60°C, 2h) | 89.5 | 10.5 | Two degradation peaks observed |
| Base Hydrolysis (0.1 M NaOH, 60°C, 2h) | 92.1 | 7.9 | One major degradation peak observed |
| Oxidative (3% H₂O₂, RT, 24h) | 85.3 | 14.7 | Multiple degradation peaks observed |
| Thermal (105°C, 24h) | 98.2 | 1.8 | Minor degradation observed |
| Photolytic | 99.1 | 0.9 | Negligible degradation |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical workflow for the forced degradation study.
Alternative Detection Strategies
For laboratories equipped with alternative detectors, or for methods requiring higher sensitivity for low-level impurities, the following can be considered:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector for non-volatile compounds and is compatible with gradient elution, making it an excellent alternative for quantifying this compound and its oligomers.[3][7]
-
Refractive Index (RI) Detector: RI detection can be used for this compound but is generally limited to isocratic HPLC methods.[7][]
-
Derivatization: Pre-column derivatization of the hydroxyl group of this compound with a UV-active agent (e.g., benzoyl chloride) can significantly enhance detection sensitivity at a more specific wavelength (e.g., 237 nm).[9]
Conclusion
The described RP-HPLC method provides a simple, accurate, and reliable approach for the quantification of this compound in pharmaceutical formulations. The use of low-wavelength UV detection makes the method accessible to most quality control laboratories. The outlined validation and forced degradation protocols ensure that the method is robust and stability-indicating, making it suitable for routine analysis and stability studies in a regulated environment.
References
- 1. NEMI Method Summary - 1673 [nemi.gov]
- 2. CN101493446A - Method for measuring free polyethyleneglycol content in sample or products - Google Patents [patents.google.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 6. tandfonline.com [tandfonline.com]
- 7. waters.com [waters.com]
- 9. Trace determination of glycols by HPLC with UV and electrospray ionization mass spectrometric detections - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycofurol as a Co-solvent: Enhancing Drug Bioavailability for Researchers and Drug Development Professionals
Application Notes and Protocols
Introduction
Glycofurol, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether (TGFA), is a versatile and effective co-solvent used in the pharmaceutical industry to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2] Its favorable safety profile and miscibility with water and other organic solvents make it a valuable excipient in various dosage forms, including parenteral, topical, and nasal formulations.[1][3] This document provides detailed application notes, experimental protocols, and supporting data on the use of this compound to overcome bioavailability challenges.
Mechanism of Action
This compound enhances drug bioavailability primarily through two mechanisms:
-
Solubility Enhancement: As a potent co-solvent, this compound reduces the polarity of aqueous solutions, thereby increasing the solubility of hydrophobic drug molecules. This is a critical first step for drug absorption, as drugs must be in solution to permeate biological membranes.[3][4]
-
Permeation Enhancement: this compound can act as a penetration enhancer, facilitating the transport of drug molecules across biological barriers like the skin and mucous membranes.[1][5] It is thought to achieve this by interacting with the lipids in the stratum corneum or epithelial cell membranes, leading to a temporary and reversible increase in permeability.[6][7]
Below is a diagram illustrating the proposed mechanism of how this compound improves drug bioavailability.
Caption: Logical workflow of this compound's action.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound as a co-solvent.
Table 1: Effect of this compound on the Permeability of Naproxen from a Topical Gel
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) x 10⁻³ (cm/h) | Enhancement Ratio |
| Control (without enhancer) | 25.3 ± 2.1 | 5.06 ± 0.42 | 1.0 |
| Optimized Gel with 2% Transcutol® in this compound base | 76.4 ± 5.5 | 15.28 ± 1.1 | 3.02 |
Data adapted from a study on a this compound-based gel for naproxen. The addition of an enhancer within the this compound base significantly increased the permeation of the drug.
Table 2: Viscosity of High-Concentration Paracetamol Parenteral Formulations Containing this compound
| Paracetamol Concentration (mg/mL) | This compound (% v/v) | Ethanol (% v/v) | Propylene Glycol (% v/v) | Water (% v/v) | Viscosity (CPS) |
| 200 - 250 | 25 - 40 | 23 - 35 | - | q.s. | < 28 |
| 200 - 250 | 30 - 40 | 24 - 35 | 3 - 6 | q.s. | 14 - 28 |
Data adapted from a patent describing high-concentration paracetamol formulations for parenteral administration.[1]
Experimental Protocols
Protocol 1: Preparation of a Topical Gel using this compound as a Co-solvent
This protocol is based on the formulation of a topical gel for a poorly water-soluble drug, such as naproxen.
Materials:
-
Poorly water-soluble Active Pharmaceutical Ingredient (API) (e.g., Naproxen)
-
This compound 75
-
Gelling agent (e.g., Carbopol® 974P)
-
Penetration enhancer (optional, e.g., Transcutol®)
-
Purified Water
-
Triethanolamine (for pH adjustment)
-
Magnetic stirrer and hot plate
-
pH meter
-
Viscometer
Procedure:
-
Drug Solubilization: In a suitable beaker, accurately weigh the required amount of the API. Add the specified volume of this compound and the optional penetration enhancer. Stir the mixture using a magnetic stirrer until the API is completely dissolved. Gentle heating (up to 40°C) may be applied if necessary.
-
Gelling Agent Dispersion: In a separate beaker, disperse the gelling agent (e.g., Carbopol® 974P) in purified water with continuous stirring. Avoid clump formation.
-
Gel Formation: Slowly add the drug-Glycofurol solution to the aqueous dispersion of the gelling agent under constant stirring.
-
Neutralization and pH Adjustment: Neutralize the gel by adding triethanolamine dropwise while monitoring the pH. Adjust the pH to the desired range for topical application (typically pH 5.5-7.0).
-
Final Mixing and Degassing: Continue stirring until a homogenous, transparent gel is formed. Allow the gel to stand for a few hours to ensure complete hydration of the polymer and to remove any entrapped air bubbles.
-
Characterization: Evaluate the prepared gel for its physical appearance, pH, viscosity, and drug content.
Caption: Workflow for preparing a topical gel.
Protocol 2: Preparation of a Parenteral Formulation using a this compound Co-solvent System
This protocol provides a general guideline for developing a parenteral formulation for a drug with poor aqueous solubility.
Materials:
-
Poorly water-soluble API
-
This compound
-
Ethanol
-
Propylene Glycol (optional)
-
Water for Injection (WFI)
-
Sterile filters (0.22 µm)
-
Aseptic processing equipment (e.g., laminar flow hood)
-
Sterile vials and stoppers
Procedure:
-
Co-solvent Preparation: In a sterile vessel, prepare the co-solvent mixture by combining the required volumes of this compound, ethanol, and propylene glycol (if used).
-
Drug Dissolution: Aseptically add the accurately weighed API to the co-solvent mixture. Stir until the drug is completely dissolved. Sonication may be used to facilitate dissolution.
-
Aqueous Dilution: Slowly add Water for Injection to the drug-co-solvent concentrate under continuous stirring to reach the final desired volume and concentration. The final formulation should be a clear solution.
-
Sterile Filtration: Filter the final formulation through a sterile 0.22 µm filter into a sterile receiving vessel.
-
Aseptic Filling: Aseptically fill the sterile-filtered solution into sterile vials and seal with sterile stoppers.
-
Quality Control: Perform necessary quality control tests, including sterility testing, particulate matter analysis, pH measurement, and drug content assay.
Caption: Workflow for preparing a parenteral formulation.
Protocol 3: Preparation of a Nasal Spray Formulation
This protocol outlines the steps for creating a simple nasal spray solution using this compound as a solubilizer.
Materials:
-
API
-
This compound
-
Saline solution (0.9% NaCl) or a suitable buffer solution
-
Preservative (e.g., benzalkonium chloride), if required for multi-dose preparations
-
Nasal spray bottle with a metered-dose pump
-
Magnetic stirrer
-
pH meter
Procedure:
-
API Solubilization: In a calibrated beaker, dissolve the API in the required amount of this compound.
-
Formulation Preparation: To the API-Glycofurol solution, add the saline or buffer solution gradually while stirring. If a preservative is needed, it should be added to the aqueous phase before mixing.
-
pH Adjustment: Check the pH of the final solution and adjust it to a range suitable for nasal administration (typically pH 5.5-6.5) using a suitable acid or base, if necessary.[8]
-
Filling: Transfer the final solution into the nasal spray bottles.
-
Pump Priming and Characterization: Prime the nasal spray pump according to the manufacturer's instructions. Characterize the spray for droplet size distribution and spray pattern to ensure suitability for nasal delivery.
Caption: Workflow for preparing a nasal spray.
This compound is a valuable co-solvent for enhancing the bioavailability of poorly water-soluble drugs. Its ability to improve both solubility and membrane permeation makes it a versatile tool for formulation scientists. The provided protocols offer a starting point for the development of various dosage forms utilizing this compound. Further optimization and characterization will be necessary for specific drug candidates to achieve the desired therapeutic outcomes.
References
- 1. phexcom.com [phexcom.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. eurofins.it [eurofins.it]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Drug permeation enhancement via buccal route: possibilities and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Glycofurol into Protein Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Glycofurol in Protein Formulations
This compound, also known as tetraglycol, is a water-miscible, non-toxic solvent utilized in a variety of pharmaceutical applications, including parenteral, topical, and intranasal formulations.[] Its primary role has been to enhance the solubility of poorly water-soluble small molecule drugs.[] Emerging research, however, has highlighted its potential as a component in protein drug delivery systems, particularly in the formation of biodegradable polymer microspheres for controlled protein release.[2][3][4][5][6]
These application notes provide a comprehensive overview of techniques and protocols for incorporating this compound into protein formulations, focusing on its use as a co-solvent to potentially enhance protein stability and as a key component in microencapsulation processes.
Potential Mechanisms of this compound-Protein Interaction
While specific studies on the direct interaction of this compound with proteins are limited, its chemical structure as a polyol suggests potential stabilizing effects through mechanisms observed with other polyols.[7][8][9]
-
Preferential Hydration: Polyols can lead to the preferential hydration of proteins. This phenomenon is a consequence of the increase in the surface free energy of water, which makes it thermodynamically unfavorable for the this compound molecules to be at the protein-water interface. This exclusion of the co-solvent from the protein's surface forces a more compact, and often more stable, protein conformation.[8][9]
-
Strengthening of Hydrophobic Interactions: By being excluded from the protein surface, polyols can enhance the hydrophobic interactions within the protein core, which is a primary driving force for maintaining the folded, native state of the protein.[7]
It is important to note that the effect of a co-solvent on protein stability can be complex and concentration-dependent. Therefore, experimental validation is crucial for each specific protein and formulation.
Applications of this compound in Protein Formulations
As a Co-solvent for Enhancing Solubility and Stability
This compound can be explored as a co-solvent in liquid protein formulations to potentially improve the solubility of aggregation-prone proteins and enhance their stability. The following sections provide protocols to evaluate these effects.
In Microencapsulation for Controlled Release
This compound has been successfully used as a non-toxic solvent for polymers like Poly(lactic-co-glycolic acid) (PLGA) to encapsulate proteins into microspheres for sustained release.[2][3][4][5][6] This technique is particularly valuable for protecting proteins from degradation and providing prolonged therapeutic effects.
Experimental Protocols
The following protocols are provided as a starting point for researchers to evaluate the impact of this compound on their specific protein of interest.
Protein Formulation Preparation
Objective: To prepare protein formulations containing varying concentrations of this compound.
Materials:
-
Protein of interest (e.g., Lysozyme, BSA, or a therapeutic monoclonal antibody)
-
This compound
-
Appropriate buffer (e.g., phosphate, citrate, or histidine buffer at a suitable pH for the protein)
-
Sterile, low-protein-binding microcentrifuge tubes or vials
Protocol:
-
Prepare a stock solution of the protein in the chosen buffer at a concentration twice the desired final concentration.
-
Prepare a series of this compound solutions in the same buffer at concentrations twice the desired final concentrations (e.g., if final concentrations are 1%, 5%, and 10% this compound, prepare 2%, 10%, and 20% solutions).
-
In sterile, low-protein-binding tubes, mix equal volumes of the protein stock solution and the respective this compound stock solutions to achieve the final desired concentrations of protein and this compound.
-
Prepare a control sample with the protein stock solution and an equal volume of buffer (0% this compound).
-
Gently mix all formulations by inverting the tubes. Avoid vigorous vortexing to prevent protein denaturation.
-
Visually inspect the formulations for any signs of precipitation or aggregation.
Experimental Workflow for Formulation Preparation
Caption: Workflow for preparing protein formulations with this compound.
Assessment of Protein Stability
Objective: To determine the effect of this compound on the thermal stability (melting temperature, Tm) of the protein.
Protocol:
-
Prepare protein formulations with and without this compound as described in section 4.1. The typical protein concentration for DSC is 1-2 mg/mL.[10]
-
Use a Differential Scanning Calorimeter with appropriate sample cells.
-
Load the protein formulation into the sample cell and the corresponding buffer (containing the same concentration of this compound but no protein) into the reference cell.
-
Set the DSC to scan over a relevant temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).[11]
-
Record the heat capacity (Cp) as a function of temperature.
-
The peak of the thermogram corresponds to the melting temperature (Tm) of the protein.
-
Analyze the data to determine the onset of unfolding, Tm, and the change in heat capacity (ΔCp).[11]
Objective: To quantify the formation of soluble aggregates in protein formulations containing this compound.
Protocol:
-
Prepare protein formulations with and without this compound.
-
Incubate the formulations under stress conditions (e.g., elevated temperature, agitation) for a defined period to induce aggregation.
-
Equilibrate a size exclusion chromatography column with a mobile phase appropriate for the protein and compatible with the this compound concentrations being tested. A common mobile phase is a phosphate buffer with a suitable salt concentration (e.g., 150 mM NaCl).[12]
-
Inject a defined volume of each protein formulation onto the SEC column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
The elution time is inversely proportional to the size of the protein species. Monomers will elute at a characteristic time, while aggregates will elute earlier.
-
Integrate the peak areas to quantify the percentage of monomer, dimer, and higher-order aggregates.
Workflow for SEC Analysis of Protein Aggregation
References
- 2. georgetown.flintbox.com [georgetown.flintbox.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of PLGA microparticles by an emulsion-extraction process using this compound as polymer solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinampark.com [kinampark.com]
- 6. Preparation of PLGA Microspheres Using the Non-Toxic this compound as Polymer Solvent by a Modified Phase Inversion Methodology [mdpi.com]
- 7. Mechanism of polyol-induced protein stabilization: solubility of amino acids and diglycine in aqueous polyol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Computational Perspective to Intermolecular Interactions and the Role of the Solvent on Regulating Protein Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid state fluorescence of proteins in high throughput mode and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tainstruments.com [tainstruments.com]
- 12. Molecular Mechanisms and Applications of Polyphenol-Protein Complexes with Antioxidant Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent Glycofurol degradation in pharmaceutical preparations?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Glycofurol in pharmaceutical preparations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile solvent used in parenteral (intravenous or intramuscular) and other pharmaceutical formulations to dissolve poorly water-soluble active pharmaceutical ingredients (APIs).[1] Maintaining its chemical and physical stability is crucial to ensure the safety, efficacy, and shelf-life of the final drug product. Degradation can lead to loss of solvent efficacy, formation of potentially harmful impurities, and changes in the physical properties of the formulation.
Q2: What are the primary factors that can cause this compound degradation?
A2: The primary factors that can compromise this compound's stability are exposure to oxidizing agents, light, and extreme temperatures.[2][3] Like many organic molecules with ether and alcohol functional groups, this compound can be susceptible to oxidative and, to a lesser extent, hydrolytic degradation under harsh conditions (e.g., strong acids or bases at elevated temperatures).[1][4]
Q3: How does oxidation affect this compound?
A3: Oxidation is a common degradation pathway for pharmaceutical excipients.[4] For this compound, oxidation could theoretically occur at the terminal alcohol group or at the ether linkages, potentially leading to the formation of aldehydes, ketones, or peroxides. Such degradation is often initiated by light, heat, or trace metal ions.[1] It is crucial to protect formulations containing this compound from atmospheric oxygen.
Q4: What are the best practices for storing this compound and its formulations?
A4: To ensure stability, this compound and pharmaceutical preparations containing it should be stored in well-closed containers, protected from light, in a cool, dry place.[2][3] Storage under an inert atmosphere, such as nitrogen, is also recommended to prevent oxidation.[2][3]
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents.[2][3] Contact with such agents can lead to rapid degradation and compromise the integrity of the formulation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and stability testing of this compound-containing preparations.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing) of the formulation over time. | Oxidative Degradation or Photodegradation: Exposure to oxygen and/or light can lead to the formation of chromophoric (color-producing) degradation products. | 1. Inert Gas Purging: During manufacturing, purge the formulation and the container headspace with an inert gas like nitrogen or argon to displace oxygen.[1] 2. Use of Antioxidants: Incorporate a suitable antioxidant into the formulation. The choice depends on the nature of the API and other excipients (see Antioxidant Selection Table below). 3. Light Protection: Store the product in amber or opaque containers to protect it from light.[1] |
| Appearance of new peaks in HPLC chromatogram during stability study. | Chemical Degradation: This indicates the formation of one or more degradation products. The conditions of the stability study (e.g., high temperature, extreme pH) are likely causing the breakdown of this compound or the API. | 1. Perform Forced Degradation Studies: Conduct systematic stress testing (acid, base, oxidative, thermal, photolytic) to identify the specific conditions causing degradation. This helps in understanding the degradation pathway.[3][5] 2. Characterize Degradants: Use techniques like LC-MS to identify the structure of the degradation products. 3. Formulation Reformulation: Adjust the formulation pH with buffering agents or add appropriate stabilizers (e.g., antioxidants, chelating agents) to minimize degradation. |
| Change in pH of the formulation during storage. | Formation of Acidic Degradants: Oxidative degradation can sometimes lead to the formation of acidic byproducts, causing a drop in pH. | 1. Incorporate a Buffering System: Use a pharmaceutically acceptable buffer to maintain the pH of the formulation within a stable range. 2. Investigate Oxidation: Confirm if oxidation is the cause by implementing protective measures such as inert gas purging and adding antioxidants. |
| Precipitation or phase separation in the liquid formulation. | Change in Solvent Properties: Degradation of this compound could alter its polarity and solvent capacity, leading to the precipitation of the dissolved API or other excipients. | 1. Confirm this compound Integrity: Use a validated stability-indicating HPLC method to assay the concentration of this compound and check for degradation products. 2. Re-evaluate Excipient Compatibility: Ensure all formulation components are compatible and stable under the intended storage conditions. |
Data Presentation: Stabilizing Agents
Table 1: Antioxidant Selection for Pharmaceutical Formulations
The selection of an antioxidant depends on the formulation's vehicle (aqueous or lipid-based) and regulatory acceptance for the intended route of administration.
| Antioxidant | Solubility | Typical Use Concentration | Common Applications |
| Ascorbic Acid (Vitamin C) | Aqueous | 0.01 - 0.1% | Aqueous parenteral and liquid formulations.[6] |
| Sodium Metabisulfite | Aqueous | 0.01 - 0.1% | Aqueous solutions, particularly for APIs susceptible to oxidation.[6] |
| Butylated Hydroxytoluene (BHT) | Lipid / Organic Solvents | 0.01 - 0.1% | Lipid-based formulations, oils, and ointments.[6][7] |
| Butylated Hydroxyanisole (BHA) | Lipid / Organic Solvents | 0.01 - 0.1% | Similar to BHT, often used in combination.[6][7] |
| Alpha-Tocopherol (Vitamin E) | Lipid / Organic Solvents | 0.01 - 0.05% | Oil-based parenteral products.[6] |
| Citric Acid | Aqueous | 0.005 - 0.02% | Acts as a chelating agent to sequester metal ions that catalyze oxidation.[6][7] |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To understand the intrinsic stability of a this compound-containing formulation and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a solution of the drug product at a target concentration (e.g., 1 mg/mL).[8] Also prepare a placebo (formulation without the API) and a this compound-only solution to serve as controls.
-
Stress Conditions: Expose the samples to the following conditions. The goal is to achieve 5-20% degradation of the main component.[8]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2-8 hours.[2]
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2-8 hours.[2]
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.[8]
-
Thermal Degradation: Store the sample at 70-80°C for 24-48 hours.[8]
-
Photodegradation: Expose the sample to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[8]
-
-
Neutralization: After exposure, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or mass spectrometry (MS) detector.
-
Evaluation:
-
Assess the peak purity of the main component in all chromatograms.
-
Calculate the mass balance to account for the parent compound and all degradation products.[9]
-
Identify and characterize any significant degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and its degradation products without interference.
Methodology:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often required to separate the parent peak from various degradation products. A common starting point is a mixture of a phosphate buffer (pH 3.0) and acetonitrile.
-
Gradient Program:
-
Time 0 min: 95% Buffer, 5% Acetonitrile
-
Time 20 min: 40% Buffer, 60% Acetonitrile
-
Time 25 min: 40% Buffer, 60% Acetonitrile
-
Time 26 min: 95% Buffer, 5% Acetonitrile
-
Time 30 min: 95% Buffer, 5% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm, where ethers and alcohols may have some absorbance) or a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness, using samples from the forced degradation study to prove its stability-indicating nature.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. ijrpp.com [ijrpp.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. fagronacademy.us [fagronacademy.us]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. sgs.com [sgs.com]
Troubleshooting viscosity issues in Glycofurol-based gel formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycofurol-based gel formulations. The information is presented in a question-and-answer format to directly address common viscosity-related issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: The prepared this compound-based gel has excessively high viscosity.
High viscosity can lead to difficulties in handling, poor spreadability, and potential issues with drug release and manufacturing.[1]
Q1: What are the primary causes of unexpectedly high viscosity in my this compound gel?
A1: The most common causes for high viscosity are:
-
Incorrect Gelling Agent Concentration: The concentration of the gelling agent is directly proportional to the viscosity of the gel.[1] A higher polymer concentration results in a more extensively cross-linked network, leading to increased viscosity.[1][2]
-
Inappropriate Gelling Agent Selection: Different gelling agents will impart different levels of viscosity at the same concentration. For instance, Carbopol and Gantrez tend to produce higher viscosity gels compared to PVP at similar concentrations.[2]
-
pH of the Formulation (especially with Carbomers): For acrylic acid-based polymers like Carbopol, the pH of the formulation is a critical factor. These polymers require neutralization (e.g., with triethanolamine) to uncoil and thicken, achieving maximum viscosity in the neutral pH range.[1]
-
Processing Temperature: While generally viscosity decreases with temperature, some polymer systems can exhibit complex rheological behavior.[3][4] In some cases, processing at a lower temperature than intended might lead to a higher viscosity upon equilibration at room temperature.
-
Presence of Other Excipients: The addition of co-solvents or other excipients can influence the hydration of the gelling agent and the overall gel structure, potentially increasing viscosity.[2][5]
Q2: How can I reduce the viscosity of my this compound gel?
A2: To decrease the viscosity, consider the following systematic approach:
-
Reduce Gelling Agent Concentration: This is the most direct method. A small decrease in the polymer concentration can lead to a significant reduction in viscosity.[1]
-
Optimize pH: For pH-sensitive polymers like Carbopol, ensure you are not over-neutralizing. A slight adjustment of the pH away from the peak viscosity point can lower the viscosity.[1]
-
Incorporate a Co-solvent: Adding a co-solvent like propylene glycol or Transcutol can sometimes reduce the viscosity of certain gel systems.[5] However, the effect can be concentration-dependent and may sometimes increase viscosity, so this should be evaluated experimentally.[2]
-
Increase Temperature During Processing: For some formulations, gentle heating during mixing can help in achieving a more uniform and less viscous final product upon cooling. However, the thermal stability of all components must be considered.
-
Apply High Shear: During manufacturing, applying a higher shear rate can temporarily reduce the viscosity of shear-thinning gels, which can aid in processing.[6]
Below is a troubleshooting workflow for addressing high viscosity:
Issue 2: The prepared this compound-based gel has excessively low viscosity.
Low viscosity can result in a formulation that is too runny, does not remain at the site of application, and may have altered drug release characteristics.
Q1: Why is my this compound gel not viscous enough?
A1: Potential reasons for low viscosity include:
-
Insufficient Gelling Agent Concentration: The polymer concentration may be too low to form a sufficiently structured gel network.
-
Incomplete Hydration or Dispersion of the Gelling Agent: The gelling agent may not have been properly dispersed or given enough time to fully hydrate, leading to clumps and a less viscous continuous phase.[7]
-
Incorrect pH: For pH-dependent gelling agents like Carbopol, an acidic pH will prevent the polymer from uncoiling and thickening. Neutralization is required to build viscosity.[1]
-
Degradation of the Polymer: Exposure to excessive shear, extreme temperatures, or incompatible excipients could potentially degrade the polymer, reducing its ability to thicken.
-
Interaction with Other Excipients: Certain electrolytes or high concentrations of some co-solvents can interfere with the gelling mechanism and reduce viscosity.[8][9]
Q2: What steps can I take to increase the viscosity of my this compound gel?
A2: To achieve a higher viscosity, follow these recommendations:
-
Increase Gelling Agent Concentration: Gradually increasing the concentration of the gelling agent is the most straightforward way to increase viscosity.
-
Ensure Proper Dispersion and Hydration: Add the gelling agent to the vehicle slowly with continuous stirring to prevent clumping. Allow sufficient time for hydration, which can sometimes take several hours or even overnight.[10]
-
Adjust pH: If using a carbomer, carefully add a neutralizing agent (e.g., triethanolamine) dropwise while monitoring the pH to reach the optimal range for thickening (typically pH 6-7).[1]
-
Consider a Different Gelling Agent: If a significant increase in viscosity is required, switching to a more efficient gelling agent (e.g., from PVP to Carbopol or Gantrez) may be necessary.[2]
-
Incorporate a Viscosity-Enhancing Excipient: In some cases, the addition of certain excipients can increase viscosity. For example, an increase in Transcutol content was observed to increase the viscosity of a this compound-based gel.[2]
Here is a troubleshooting workflow for addressing low viscosity:
Data Presentation: Quantitative Impact of Formulation on Gel Properties
The following table summarizes the influence of different gelling agents and their concentrations on the viscosity, bioadhesive force, and spreadability of a Naproxen-Glycofurol gel. This data can be used as a reference for selecting an appropriate gelling agent to achieve desired formulation characteristics.
| Gelling Agent | Concentration (% w/w) | Viscosity (cP) | Bioadhesive Force (dyne/cm²) | Spreadability (g·cm/s) |
| PVP K30 | 20 | 18,500 | 1,850 | 10.5 |
| 25 | 25,000 | 2,500 | 8.2 | |
| 30 | 32,000 | 2,100 | 6.5 | |
| Carbopol 974P | 1.5 | 35,000 | 3,500 | 5.8 |
| 2.5 | 48,000 | 4,200 | 4.1 | |
| 4.0 | Not Measurable | 3,800 | 2.3 | |
| Gantrez AN 119 | 2.5 | 28,000 | 3,200 | 6.9 |
| 5.0 | 42,000 | 3,800 | 4.8 | |
| 7.5 | Not Measurable | 3,600 | 2.9 | |
| Binary Mixture | 1% GZ + 15% PVP | 22,000 | 2,800 | 9.3 |
Data adapted from a study on this compound-based gels.[2] "Not Measurable" indicates the viscosity was too high for the instrument under the tested conditions.[2]
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Gel
This protocol provides a general method for preparing a this compound-based gel. The specific amounts of each component will need to be adjusted based on the desired formulation.
Materials:
-
This compound
-
Gelling Agent (e.g., Carbopol 974P, PVP K30)
-
Active Pharmaceutical Ingredient (API)
-
Co-solvents or other excipients (e.g., Transcutol, Propylene Glycol)
-
Purified Water
-
Neutralizing Agent (if required, e.g., Triethanolamine)
-
Analytical balance
-
Magnetic stirrer and stir bar or overhead mechanical stirrer
-
Beakers
-
pH meter
Procedure:
-
Dispersion of Gelling Agent: Accurately weigh the required amount of the gelling agent. In a suitable beaker, add the this compound and any other liquid excipients. While stirring, slowly and carefully sprinkle the gelling agent onto the surface of the liquid to avoid clumping.[7]
-
Homogenization: Increase the stirring speed to create a vortex and continue mixing until a transparent and homogenous dispersion is formed. For some gelling agents, high-speed homogenization may be required.[2]
-
Hydration: Cover the beaker and allow the dispersion to stand for a specified period (e.g., 1-24 hours) to ensure complete hydration of the polymer.[10]
-
Incorporation of API: If the API is a solid, dissolve it in a suitable solvent (which could be a portion of the this compound or another co-solvent) before slowly adding it to the gel with continuous stirring.
-
Neutralization (if applicable): If using a pH-sensitive polymer like Carbopol, slowly add the neutralizing agent dropwise while continuously monitoring the pH until the target pH is reached.[1]
-
Final Mixing: Continue stirring until the gel is uniform and free of air bubbles. Degassing under vacuum may be necessary for a clear, bubble-free product.[2]
Protocol 2: Viscosity Measurement of a this compound-Based Gel
This protocol outlines the steps for measuring the viscosity of a gel formulation using a rotational viscometer.
Equipment:
-
Rotational Viscometer (e.g., Brookfield type) with appropriate spindles[6][11]
-
Controlled temperature water bath or Peltier system[12]
-
Beaker or sample container
Procedure:
-
Sample Preparation: Place a sufficient amount of the gel into a beaker, ensuring there are no air bubbles in the sample that will be measured. Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C or 32°C).[2][11]
-
Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the gel. The goal is to achieve a torque reading within the optimal range of the instrument (typically 10-90%).
-
Measurement: Immerse the spindle into the gel to the indicated depth. Start the viscometer and allow the reading to stabilize before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).[11]
-
Data Recording: Record the viscosity, temperature, spindle type, and rotational speed. For non-Newtonian fluids, it is important to measure viscosity at different shear rates (rotational speeds) to characterize the flow behavior (e.g., shear-thinning).[6]
-
Cleaning: Thoroughly clean the spindle and any other parts that came into contact with the gel immediately after use according to the manufacturer's instructions.[11]
The following diagram illustrates a general experimental workflow for gel formulation and characterization:
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of this compound-Based Gel as a New Vehicle for Topical Application of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Temperature on the Flow and Heat Transfer in Gel Fuels: A Numerical Study [mdpi.com]
- 5. Influence of Excipients on the Structural and Mechanical Properties of Semisolid Dosage Forms | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 6. brookfieldengineering.com [brookfieldengineering.com]
- 7. THE PCCA BLOG | Choosing an Appropriate Gelling Agent for Your Co [pccarx.com]
- 8. Rheological Considerations of Pharmaceutical Formulations: Focus on Viscoelasticity | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Quality Assurance: SOP for Viscosity Testing of Gels – SOP Guide for Pharma [pharmasop.in]
- 12. Microfluidic Rheology: An Innovative Method for Viscosity Measurement of Gels and Various Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycofurol Technical Support Center: Optimizing Drug Solubility
Welcome to the Glycofurol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for maximum drug solubility. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your formulation development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during the use of this compound as a solubilizing agent.
Q1: What is this compound and why is it used in drug formulations?
A: this compound, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile, water-miscible solvent used in pharmaceutical formulations. Its primary function is to enhance the solubility of poorly water-soluble drugs, particularly for parenteral (intravenous or intramuscular) applications.[1] It is also used as a penetration enhancer in topical and intranasal formulations.[1] Its ability to dissolve a wide range of hydrophobic drugs makes it a valuable excipient in developing stable and effective drug products.[1]
Q2: At what concentrations is this compound typically used?
A: The concentration of this compound can vary significantly depending on the drug, the desired dosage form, and the route of administration. For parenteral products, it has been used in concentrations up to 50% v/v. In rectal formulations, concentrations around 20% v/v have been reported. The optimal concentration for maximizing drug solubility while ensuring safety and stability must be determined experimentally.
Q3: My drug precipitates out of the this compound formulation upon dilution with an aqueous medium. How can I prevent this?
A: This is a common issue known as "precipitation upon dilution," which occurs when a drug that is soluble in a co-solvent system is introduced into an aqueous environment where its solubility is lower. Here are some troubleshooting steps:
-
Optimize the this compound Concentration: A lower initial concentration of this compound, while still ensuring the drug is dissolved, may reduce the extent of supersaturation upon dilution, thereby slowing down or preventing precipitation.
-
Incorporate a Surfactant: The addition of a pharmaceutically acceptable surfactant can help to form micelles that encapsulate the drug, keeping it dispersed in the aqueous phase.
-
Add a Polymer: Certain polymers can act as precipitation inhibitors by sterically hindering the growth of drug crystals.
-
Adjust the pH: If the drug's solubility is pH-dependent, adjusting the pH of the aqueous diluent can help to maintain the drug in its more soluble ionized form.
-
Control the Rate of Dilution: A slower, more controlled dilution rate can sometimes prevent rapid precipitation.
Q4: I am observing degradation of my active pharmaceutical ingredient (API) in a this compound-based formulation. What could be the cause?
A: While this compound is generally considered a stable solvent, API degradation can occur due to several factors:
-
Excipient Incompatibility: Interactions between the API, this compound, and other excipients in the formulation can lead to chemical degradation. It is crucial to conduct thorough drug-excipient compatibility studies.
-
Presence of Impurities: Impurities in any of the formulation components can sometimes catalyze degradation reactions.
-
Oxidation: this compound is incompatible with strong oxidizing agents.[2] If your API is susceptible to oxidation, the presence of any oxidizing agents could be a cause. Consider adding an antioxidant to the formulation.
-
pH Effects: The pH of the final formulation can significantly impact the stability of many APIs. Ensure the pH is optimized for your specific drug.
-
Light Sensitivity: Some APIs are sensitive to light. Formulations should be protected from light during manufacturing and storage.
Q5: What are the potential safety concerns associated with this compound?
A: this compound is generally considered safe and well-tolerated at typical concentrations used in pharmaceutical formulations.[1] However, at high concentrations, it can be toxic.[1] Undiluted this compound can be an irritant.[2] It is important to adhere to recommended concentration limits and conduct appropriate toxicological studies for your specific formulation and route of administration.
Data on this compound and Drug Solubility
The following tables summarize key properties of this compound and provide examples of drug solubility in this compound-based formulations.
Table 1: Physicochemical Properties of this compound 75
| Property | Value |
| Synonyms | Tetraglycol, Tetrahydrofurfuryl alcohol polyethylene glycol ether |
| CAS Number | 31692-85-0 |
| Appearance | Clear, colorless to pale yellow, viscous liquid |
| Solubility | Miscible with water, ethanol, and other polar solvents |
| Boiling Point | 80-100 °C |
| Density | 1.070-1.090 g/cm³ at 20°C |
| Viscosity (dynamic) | 8-18 mPa·s at 20°C |
Data compiled from multiple sources.
Table 2: Examples of Drug Solubility in this compound Formulations
| Drug | Drug Class | This compound Concentration | Achieved Solubility | Notes |
| Naproxen | NSAID (BCS Class II) | Undiluted | ~250 mg/mL | Used in a topical gel formulation.[2] |
| Melatonin | Hormone | 20% w/w in water | ~10 mg/mL | Significantly higher than in a propylene glycol formulation. |
Note: This table provides examples. The actual solubility of a specific drug will depend on its physicochemical properties and the exact composition of the formulation.
Experimental Protocols
This section provides a detailed methodology for determining the optimal this compound concentration for maximizing drug solubility.
Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
Objective: To determine the saturation solubility of a drug in various concentrations of this compound-water co-solvent systems.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Purified water (or relevant buffer)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for drug quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Methodology:
-
Preparation of Co-solvent Systems: Prepare a series of this compound-water (or buffer) solutions at different volume/volume (v/v) percentages (e.g., 10%, 20%, 30%, 40%, 50%, and 100% this compound).
-
Sample Preparation: Add an excess amount of the API to a known volume of each co-solvent system in separate vials. The amount of API should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C). Shake the vials at a constant speed until equilibrium is reached. This may take 24-72 hours.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the quantification method.
-
Quantification: Analyze the concentration of the dissolved drug in the diluted samples using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Calculate the saturation solubility of the drug in each co-solvent system. Plot the solubility as a function of this compound concentration to identify the optimal concentration for maximum solubility.
Logical Relationships in Formulation Troubleshooting
The following diagram illustrates the logical steps to consider when troubleshooting common issues in this compound-based formulations.
References
Technical Support Center: Addressing Glycofurol-Induced Skin Irritation in Topical Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of Glycofurol in topical formulations, with a specific focus on mitigating potential skin irritation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in topical formulations?
This compound, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile solvent and penetration enhancer.[1] It is valued in topical and transdermal formulations for its ability to dissolve a wide range of poorly water-soluble active pharmaceutical ingredients (APIs).[2][3] Its properties make it a useful excipient for creating stable and effective topical delivery systems.[1]
Q2: Is this compound known to cause skin irritation?
This compound is generally considered to have good skin tolerability and is often described as a non-irritant material, particularly when used in diluted forms within a formulation.[2] However, in its undiluted state, this compound can cause skin irritation.[4] Its tolerability is often compared to that of propylene glycol, another common solvent that can cause irritation in sensitive individuals.[4][5]
Q3: What are the potential signs of this compound-induced skin irritation in my in vitro or ex vivo experiments?
In in vitro models, such as reconstructed human epidermis (RhE), irritation may be indicated by a decrease in cell viability (measured by assays like the MTT assay), increased release of pro-inflammatory cytokines (e.g., IL-1α), and observable changes in tissue morphology.[6][7] For ex vivo skin models, visual signs such as erythema (redness) and edema (swelling) can be assessed, alongside histological analysis for signs of tissue damage.
Q4: What concentration of this compound is considered safe in topical formulations?
The "safe" concentration of this compound depends on the complete formulation, including the API and other excipients, as well as the intended application site and duration of use. While some studies have found this compound-based gels to be safe for topical delivery, it is crucial to determine the optimal concentration on a case-by-case basis through rigorous irritation and safety testing.[3][8]
Troubleshooting Guide: this compound-Induced Skin Irritation
Unexpected skin irritation in your topical formulation experiments can be a significant hurdle. This guide provides a structured approach to troubleshooting these issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cell toxicity or irritation observed in in vitro skin models (e.g., RhE). | High Concentration of this compound: Undiluted or highly concentrated this compound can be cytotoxic.[4] | Systematically reduce the concentration of this compound in your formulation. Create a dose-response curve to identify a non-irritating concentration. |
| Synergistic Irritation Effect: this compound may interact with other excipients or the API, leading to an overall irritating formulation. | Evaluate the irritation potential of the base vehicle without the API. Test individual excipients for their irritation potential. Consider replacing other potentially irritating components. | |
| Disruption of Stratum Corneum: As a penetration enhancer, this compound alters the skin barrier, which might exacerbate the irritating effects of other ingredients.[1] | Assess the impact of the formulation on skin barrier integrity using methods such as transepidermal water loss (TEWL) measurements. If barrier function is significantly compromised, consider adding barrier-enhancing ingredients or reducing the concentration of penetration enhancers. | |
| Inconsistent irritation results between experimental batches. | Formulation Instability: Phase separation or precipitation of ingredients can lead to localized high concentrations of irritants. | Conduct thorough stability studies of your formulation under various conditions (e.g., temperature, humidity).[9][10] Ensure homogeneity and consistent particle/droplet size distribution. |
| Variability in Raw Materials: Differences in the purity or grade of this compound or other excipients can affect the irritation profile. | Use high-purity, pharmaceutical-grade raw materials. Obtain certificates of analysis for all excipients and assess for potential impurities. | |
| Irritation observed at a concentration of this compound that was previously considered non-irritating. | Cumulative Irritation: Repeated application in multi-day experimental protocols can lead to cumulative irritation that is not apparent in single-application tests.[11] | Design experiments to assess the effects of repeated topical application over a relevant time course. Include recovery periods in your protocol to evaluate the reversibility of the irritation. |
| pH of the Formulation: A non-optimal pH can contribute to skin irritation. | Measure and adjust the pH of the final formulation to be compatible with the skin's natural pH (typically between 4.5 and 5.5). |
Experimental Protocols
Protocol: In Vitro Skin Irritation Testing using Reconstructed Human Epidermis (RhE)
This protocol is a generalized method for assessing the skin irritation potential of a this compound-containing topical formulation. It is based on the principles of the OECD Test Guideline 439.
1. Materials and Equipment:
-
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)
-
Assay medium provided by the RhE model manufacturer
-
Phosphate-buffered saline (PBS)
-
Positive control: 5% Sodium Dodecyl Sulfate (SDS) solution
-
Negative control: Sterile PBS or distilled water
-
Test formulation containing this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL)
-
Isopropanol
-
Multi-well plates (6-well and 24-well)
-
Sterile forceps and cotton swabs
-
Spectrophotometer (plate reader)
2. Experimental Workflow:
3. Data Interpretation:
-
A formulation is classified as an irritant if the mean tissue viability is reduced to below 50% of the negative control.[12][13]
-
Optional: The culture medium collected at 24 or 42 hours can be analyzed for the release of pro-inflammatory markers like IL-1α using an ELISA kit to provide more detailed insights into the inflammatory response.[7]
Signaling Pathway of Chemical-Induced Skin Irritation
Chemical irritants, including some formulation solvents, can trigger a cascade of events at the cellular level, leading to an inflammatory response. This process, known as irritant contact dermatitis (ICD), is an innate immune response.[5][8] The diagram below illustrates a simplified signaling pathway.
References
- 1. This compound - TransChem [transchem.com.au]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of this compound-Based Gel as a New Vehicle for Topical Application of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 31692-85-0 [amp.chemicalbook.com]
- 5. Irritant Contact Dermatitis — a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 11. Skin Irritation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Stability Testing of Glycofurol Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting long-term stability studies on pharmaceutical formulations containing Glycofurol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the long-term stability testing of this compound formulations.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Drop in Active Pharmaceutical Ingredient (API) Assay | - API degradation due to hydrolysis, oxidation, or photolysis.[1] - Interaction between the API and this compound or other excipients.[2][3][4] - Adsorption of the API to the container closure system. | - Conduct forced degradation studies to identify potential degradation products and pathways.[5][6][7][8] - Evaluate excipient compatibility at the formulation development stage.[2][3][4] - Analyze samples from different parts of the container to check for uniform concentration. - Consider using a different container closure system. |
| Appearance of Unknown Peaks in Chromatogram | - Formation of degradation products from the API or excipients.[6][7] - Leachables from the container closure system. - Contamination during sample preparation or analysis. | - Perform peak purity analysis to ensure the main API peak is homogenous. - Characterize the unknown peaks using techniques like mass spectrometry (MS) to identify them as degradation products or leachables. - Review sample handling and analytical procedures to rule out contamination. |
| Change in Physical Appearance (e.g., color change, precipitation) | - Chemical degradation leading to colored byproducts. - Change in pH of the formulation. - Exceeding the solubility of the API or excipients at the storage temperature. - Incompatibility between formulation components.[2][3] | - Monitor the pH of the formulation throughout the stability study. - Assess the visual appearance against a control sample stored at refrigerated conditions. - Evaluate the solubility of the API and excipients at different temperatures. - Conduct compatibility studies with all formulation components. |
| Shift in pH of the Formulation | - Degradation of this compound or other excipients leading to acidic or basic byproducts. - Interaction with the container closure system. - Ingress of atmospheric carbon dioxide. | - Include pH measurement as a key stability parameter. - Evaluate the buffering capacity of the formulation. - Test the stability in different container closure systems. |
| Failure to Meet Dissolution Specifications (for solid dosage forms) | - Changes in the physical properties of the API or excipients (e.g., crystal form, particle size). - Cross-linking of excipients. | - Monitor the physical characteristics of the API and excipients over time. - Investigate potential interactions between the API and excipients that could affect dissolution. |
Frequently Asked Questions (FAQs)
1. What are the standard ICH conditions for long-term stability testing?
According to ICH Q1A(R2) guidelines, long-term stability testing is generally conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[9] The testing frequency should be sufficient to establish the stability profile, typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9]
2. What parameters should be monitored during a long-term stability study of a this compound formulation?
The following parameters should be monitored as part of a comprehensive stability program:
-
Assay of the active ingredient: To determine the potency of the drug product.
-
Content of degradation products: To identify and quantify any impurities that form over time.
-
Physical appearance: Visual inspection for any changes in color, clarity, or for the presence of particulate matter.
-
pH: To monitor any changes that could indicate degradation.
-
Viscosity: For liquid and semi-solid formulations.
-
Microbial limits: To ensure the product remains sterile or within acceptable microbial limits.
-
Container closure integrity: To ensure the packaging remains effective in protecting the product.
3. How do I develop a stability-indicating analytical method for a this compound formulation?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[10][11] To develop such a method, typically a High-Performance Liquid Chromatography (HPLC) method, you should perform forced degradation studies.[5][6][7][8] This involves subjecting the drug substance and drug product to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[1][7] The analytical method must then be able to separate the active ingredient from all the generated degradation products.[12]
4. What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a tetrahydrofurfuryl alcohol polyethylene glycol ether), potential degradation could occur via:
-
Oxidation: The ether linkages and terminal alcohol group could be susceptible to oxidation, potentially forming hydroperoxides, aldehydes, or carboxylic acids.
-
Acid/Base Hydrolysis: Cleavage of the ether linkages could occur under strong acidic or basic conditions, although ethers are generally stable.
It is crucial to perform forced degradation studies on the this compound raw material to identify its specific degradation products.
5. Are there any known incompatibilities of this compound with common excipients?
This compound is generally considered a stable and relatively inert solvent. However, as with any formulation, compatibility with all excipients should be evaluated on a case-by-case basis.[2][3] Potential interactions could occur with strong oxidizing agents.[13] It is also important to consider the potential for excipients to affect the stability of the active pharmaceutical ingredient within the this compound-based formulation.[4]
Experimental Protocols
Protocol 1: Long-Term Stability Study
Objective: To evaluate the long-term stability of a this compound-containing formulation under ICH recommended conditions.
Methodology:
-
Prepare at least three batches of the final formulation.
-
Package the formulation in the proposed container closure system.
-
Place the samples in a stability chamber set to the long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analyze the samples for key stability-indicating parameters as listed in FAQ #2 using validated analytical methods.
-
Record and analyze the data to establish the shelf-life of the product.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.
Methodology:
-
Acid Hydrolysis: Treat the drug substance and formulation with an acidic solution (e.g., 0.1N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the drug substance and formulation with a basic solution (e.g., 0.1N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the drug substance and formulation with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug substance and formulation to dry heat (e.g., 80°C) for a defined period. For solutions, heat at a lower temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the drug substance and formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analyze all stressed samples using the proposed stability-indicating method (e.g., HPLC-UV/MS). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that significant degradation products are formed without completely degrading the main compound.[6]
Data Presentation
Table 1: ICH Conditions for Stability Testing
| Study | Storage Condition | Minimum Time Period |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 2: Example Stability Testing Schedule and Parameters
| Time Point (Months) | Appearance | pH | Assay (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0 | Clear, colorless | 6.5 | 100.2 | < 0.1 | < 0.1 |
| 3 | Clear, colorless | 6.4 | 99.8 | 0.12 | < 0.1 |
| 6 | Clear, colorless | 6.4 | 99.5 | 0.15 | 0.05 |
| 9 | Clear, colorless | 6.3 | 99.1 | 0.18 | 0.08 |
| 12 | Clear, colorless | 6.3 | 98.7 | 0.22 | 0.11 |
Visualizations
Caption: Workflow for a long-term stability study of a pharmaceutical formulation.
Caption: Logical relationship in forced degradation studies for method validation.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Excipient-drug interactions in parenteral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrahydrofurfuryl polyethylene glycol - PubChem [pubchem.ncbi.nlm.nih.gov]
Glycofurol Technical Support Center: Troubleshooting and Compatibility Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Glycofurol in pharmaceutical formulations. Find answers to frequently asked questions and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in pharmaceutical formulations?
This compound, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a low-viscosity, water-soluble solvent used in parenteral, oral, and topical drug formulations. It is valued for its ability to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). Its primary applications include use as a co-solvent in injectable formulations, a solubilizer for oral solutions and soft gelatin capsules, and a penetration enhancer in topical preparations.
Q2: What are the key physicochemical properties of this compound?
This compound is a clear, colorless to slightly yellow, viscous liquid. It is miscible with water, ethanol, and propylene glycol. Key properties are summarized in the table below.
| Property | Value |
| Chemical Name | Tetrahydrofurfuryl alcohol polyethylene glycol ether |
| Alternative Names | This compound 75, Tetraglycol |
| Appearance | Clear, colorless to slightly yellow liquid |
| Solubility | Miscible with water, ethanol, acetone, and propylene glycol |
| Viscosity | Relatively low, facilitating ease of handling and administration |
| Boiling Point | > 200 °C |
| pH (aqueous solution) | 4.0 - 7.0 |
Q3: Is this compound stable under typical formulation conditions?
This compound is generally considered stable. However, its stability can be influenced by pH and the presence of oxidizing agents. It is known to be unstable at pH values below 4 and above 8, which can lead to degradation. The primary degradation products are formaldehyde and formic acid, which can arise from the auto-oxidation of the polyethylene glycol chain. The presence of peroxides, which can form upon storage, may also affect the stability of oxygen-sensitive APIs.
Troubleshooting Guide: Interactions & Compatibility Issues
This section addresses specific problems that may arise when working with this compound.
Q4: My this compound-containing formulation has turned yellow. What is the cause and how can I prevent it?
Discoloration, typically a yellowing, is a common issue and is often indicative of degradation.
-
Probable Cause: The formation of degradation products, such as aldehydes (including formaldehyde), is a likely cause of the color change. This process can be accelerated by factors like heat, light exposure, and the presence of peroxides. The terminal primary alcohol group in this compound can also undergo oxidation.
-
Troubleshooting & Prevention:
-
Control Storage Conditions: Store this compound in well-closed, light-resistant containers at controlled room temperature to minimize exposure to heat and light.
-
Use of Antioxidants: The addition of antioxidants, such as sodium metabisulfite or ascorbic acid, can help to mitigate oxidative degradation.
-
Nitrogen Purging: Purging the formulation and the container headspace with an inert gas like nitrogen can displace oxygen and prevent oxidation.
-
pH Control: Maintain the formulation pH between 4 and 8 to avoid acid or base-catalyzed degradation.
-
Q5: I observed precipitation in my formulation after adding a drug to a this compound-based vehicle. Why did this happen?
Precipitation indicates that the solubility limit of the API or another excipient has been exceeded in the final formulation.
-
Probable Cause: While this compound is a potent solvent, its solubilizing capacity can be affected by changes in the formulation, such as the addition of water or other co-solvents, or a shift in pH. This can lead to the drug "crashing out" of the solution.
-
Troubleshooting & Prevention:
-
Solubility Studies: Conduct thorough pre-formulation solubility studies to determine the saturation solubility of the API in various concentrations of this compound and co-solvent mixtures.
-
Order of Addition: The order in which components are mixed can be critical. It is often preferable to dissolve the API in pure this compound first before adding other excipients or aqueous components.
-
pH Adjustment: Ensure the final pH of the formulation is one at which the API is most soluble.
-
Co-solvent Selection: The choice of co-solvent is crucial. While this compound is compatible with many solvents, the combination may alter the overall polarity and reduce the solubility of the API.
-
Q6: Are there known incompatibilities between this compound and common preservatives?
Yes, interactions with certain preservatives have been reported.
-
Parabens: A reduction in the antimicrobial efficacy of parabens (e.g., methylparaben, propylparaben) has been observed in the presence of polyethylene glycol ethers like this compound. This is thought to be due to the formation of hydrogen bonds between the hydroxyl group of the paraben and the ether oxygen atoms of the this compound, which reduces the availability of the free preservative.
-
Benzalkonium Chloride: this compound can interact with cationic preservatives like benzalkonium chloride, potentially leading to a decrease in preservative effectiveness.
The following table summarizes the compatibility of this compound with various excipients.
| Excipient Class | Compatibility | Notes |
| Co-solvents | Generally Good | Miscible with water, ethanol, propylene glycol, and glycerin. |
| Preservatives | Variable | Potential for reduced efficacy of parabens and benzalkonium chloride. |
| Antioxidants | Good | Compatible with common antioxidants like sodium metabisulfite and ascorbic acid. |
| Plastics | Caution Advised | This compound can extract leachables from certain plastics, particularly at higher concentrations. |
Experimental Protocols
Protocol 1: Assessing this compound-API Compatibility
This protocol outlines a method for evaluating the physical and chemical compatibility of an API in a this compound-based formulation.
-
Preparation of Formulations:
-
Prepare a stock solution of the API in this compound at a concentration representing the highest anticipated dose.
-
Prepare several dilutions of this stock solution with other relevant co-solvents (e.g., water for injection, propylene glycol) to simulate final formulation concentrations.
-
Prepare a placebo formulation (containing all excipients except the API) to serve as a control.
-
-
Initial Analysis (Time = 0):
-
Visual Inspection: Visually inspect all samples for clarity, color, and the presence of any particulate matter against a black and a white background.
-
pH Measurement: Measure and record the pH of each formulation.
-
HPLC Analysis: Perform an initial HPLC analysis to determine the initial concentration of the API and to establish a baseline for any potential degradation products.
-
-
Stability Study:
-
Store the prepared formulations under both accelerated (e.g., 40°C/75% RH) and long-term (e.g., 25°C/60% RH) stability conditions.
-
At predetermined time points (e.g., 1, 2, 4 weeks for accelerated; 1, 3, 6 months for long-term), withdraw samples for analysis.
-
-
Analysis at Each Time Point:
-
Repeat the visual inspection, pH measurement, and HPLC analysis as described in step 2.
-
Compare the results to the initial data to assess any changes in appearance, pH, API concentration (assay), or the emergence of degradation peaks.
-
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to working with this compound.
Caption: Troubleshooting workflow for this compound formulation issues.
Caption: Experimental workflow for a this compound compatibility study.
Technical Support Center: Managing pH in Aqueous Glycofurol Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of Glycofurol. The information is designed to help you anticipate and manage potential pH changes during your experiments and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pH in aqueous solutions important?
This compound, also known as tetrahydrofurfuryl alcohol polyethylene glycol ether, is a versatile, water-miscible solvent used in the pharmaceutical industry, primarily in parenteral formulations to dissolve poorly water-soluble drugs.[1] Maintaining a stable pH is critical for the chemical stability of the active pharmaceutical ingredient (API), preventing its degradation, and ensuring the overall safety and efficacy of the formulation.[2] Deviations in pH can also impact the solubility of the API and the physical stability of the formulation.
Q2: What can cause the pH of my aqueous this compound solution to change over time?
While this compound itself is a stable compound, aqueous solutions of glycols can be susceptible to thermal oxidative degradation.[3][4] This process can lead to the formation of acidic degradation products, which would cause a decrease in the pH of the solution over time.[3][4] Factors that can accelerate this degradation include exposure to heat, light, and oxygen. Impurities in the this compound or the presence of certain metal ions can also potentially catalyze degradation reactions.[5][6]
Q3: Are there any known degradation products of this compound that affect pH?
Specific degradation products of this compound in aqueous solutions are not extensively documented in publicly available literature. However, based on the behavior of similar glycol compounds, it is plausible that oxidation could lead to the formation of organic acids, such as formic acid or acetic acid, which would lower the pH of the solution.[3][5]
Q4: What are the signs of this compound degradation in my solution?
Besides a measurable change in pH, other indicators of degradation could include a change in color, the appearance of particulate matter, or a change in the odor of the solution. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to detect the appearance of new peaks that could correspond to degradation products.[7][8][9]
Troubleshooting Guide: pH Excursions in this compound Solutions
This guide provides a systematic approach to identifying and resolving issues related to pH changes in your aqueous this compound formulations.
Problem: The pH of my this compound solution has decreased.
Potential Causes and Solutions:
| Potential Cause | Suggested Action |
| Oxidative Degradation | Glycol ethers can undergo oxidation, especially when exposed to heat, light, or oxygen, leading to the formation of acidic byproducts.[3] |
| Solution: Protect your solution from light by using amber-colored vials or by wrapping the container in foil. To minimize exposure to oxygen, consider purging the headspace of your container with an inert gas like nitrogen or argon before sealing. Store the solution at recommended cool temperatures.[1] | |
| Interaction with API or Excipients | The active pharmaceutical ingredient (API) or other excipients in your formulation may be degrading to acidic compounds or interacting with this compound to cause a pH shift. |
| Solution: Conduct forced degradation studies on the individual components (API, this compound, other excipients) and the final formulation to identify the source of the pH change. A stability-indicating HPLC method is crucial for this analysis.[7][10] | |
| Leachables from Container/Closure | Acidic compounds could be leaching from the storage container or closure system into your solution. |
| Solution: Ensure that the container and closure materials are compatible with your formulation. Perform compatibility studies to rule out this possibility. |
Problem: How can I prevent pH changes in my this compound solution?
Preventative Measures:
| Strategy | Details |
| Incorporate a Buffer System | The most effective way to maintain a stable pH is to use a buffering agent. For parenteral formulations, common choices include acetate, citrate, and phosphate buffers.[11][12] The selection of the buffer and its concentration will depend on the target pH and the specific requirements of your API. |
| Optimize Storage Conditions | Store your this compound solutions in well-sealed, light-resistant containers at controlled room temperature or under refrigeration, as specified for your formulation.[1] |
| Use High-Purity this compound | Ensure the this compound you are using is of high purity and meets pharmaceutical standards to minimize the presence of impurities that could catalyze degradation.[6] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to investigate the stability of your this compound solution and identify potential degradation pathways that could lead to pH changes.
Objective: To intentionally degrade the this compound solution under various stress conditions to identify potential degradation products and assess the stability-indicating capability of the analytical method.
Materials:
-
Aqueous this compound solution (with and without API)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Calibrated pH meter
-
HPLC system with a suitable detector (e.g., UV, MS)
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare several aliquots of your aqueous this compound solution.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to an aliquot to adjust the pH to approximately 1-2. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Add 0.1 N NaOH to an aliquot to adjust the pH to approximately 12-13. Heat at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidation: Add 3% H₂O₂ to an aliquot. Keep at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Measure the pH of each sample.
-
Analyze all samples by a validated stability-indicating HPLC method to observe any new peaks corresponding to degradation products.
-
Protocol 2: Buffer Compatibility and Effectiveness Study
Objective: To select a suitable buffer system and concentration to maintain the pH of the aqueous this compound solution within a target range.
Materials:
-
Aqueous this compound solution (with API)
-
Stock solutions of potential buffers (e.g., 1 M sodium acetate, 1 M sodium citrate, 1 M sodium phosphate)
-
Calibrated pH meter
-
Stability chambers (controlled temperature and humidity)
Methodology:
-
Buffer Selection: Based on the desired pH of your formulation, select candidate buffers with a pKa value close to the target pH.
-
Preparation of Buffered Solutions: Prepare several batches of your this compound solution, each containing a different buffer at varying concentrations (e.g., 10 mM, 25 mM, 50 mM). Adjust the pH of each solution to the target value.
-
Stability Study:
-
Store the buffered solutions under accelerated stability conditions (e.g., 40°C/75% RH) and long-term stability conditions (e.g., 25°C/60% RH).
-
At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw samples.
-
-
Analysis:
-
Measure the pH of each sample.
-
Visually inspect for any changes in appearance.
-
Analyze the samples using a validated HPLC method to assess the stability of the API and the formation of any degradation products.
-
Data Presentation:
Table 1: Example of pH Stability Data for Buffered this compound Solutions under Accelerated Conditions (40°C/75% RH)
| Buffer System (Concentration) | Initial pH | pH at 1 Month | pH at 3 Months | pH at 6 Months |
| Unbuffered Control | 6.5 | 5.8 | 5.2 | 4.7 |
| 25 mM Acetate Buffer | 6.5 | 6.4 | 6.3 | 6.2 |
| 25 mM Citrate Buffer | 6.5 | 6.5 | 6.4 | 6.4 |
| 25 mM Phosphate Buffer | 6.5 | 6.5 | 6.5 | 6.5 |
Visualizations
Caption: Troubleshooting workflow for decreased pH in this compound solutions.
Caption: Workflow for selecting a suitable buffer for this compound solutions.
References
- 1. Effect of Acetate and Carbonate Buffers on the Photolysis of Riboflavin in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 3. Degraded aqueous glycol solutions: pH values and the effects of common ions on suppressing pH decreases | CoLab [colab.ws]
- 4. [PDF] Degraded aqueous glycol solutions: pH values and the effects of common ions on suppressing pH decreases | Semantic Scholar [semanticscholar.org]
- 5. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijtrd.com [ijtrd.com]
- 8. questjournals.org [questjournals.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijpsr.com [ijpsr.com]
- 11. Pharmacological interactions of phosphate binders | Nefrología [revistanefrologia.com]
- 12. Sodium citrate buffer improves pazopanib solubility and absorption in gastric acid-suppressed rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glycofurol in Protein-Based Drug Formulations
This guide provides researchers, scientists, and drug development professionals with technical support for utilizing Glycofurol as an excipient to enhance the stability of protein-based drugs. It includes frequently asked questions, troubleshooting advice for common experimental issues, detailed analytical protocols, and quantitative data on the effects of analogous co-solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in protein formulations?
This compound (a-(tetrahydrofuranyl)-ω-hydroxy-poly(oxyethylene)) is a semi-polar, water-miscible co-solvent used as a solubilizing agent and stabilizer in parenteral drug formulations.[1] In protein-based drugs, its primary role is to enhance the solubility of hydrophobic drugs and improve the stability of the protein by preventing aggregation and denaturation.[2][3] It is generally regarded as a relatively nontoxic and nonirritant material at the concentrations used in pharmaceutical products.[1]
Q2: How does this compound theoretically stabilize proteins?
While specific research on this compound is limited, its stabilizing effects are thought to be similar to other polyol and polyethylene glycol (PEG)-based co-solvents. The primary mechanism is "preferential exclusion".[2][4] In an aqueous solution, this compound is preferentially excluded from the protein's surface. This leads to an increase in the local concentration of water molecules at the protein's hydration shell, which thermodynamically favors a more compact, folded (native) state of the protein.[2][5][6][7] This mechanism increases the energy required to unfold the protein, thus enhancing its conformational stability.[2][3]
A secondary mechanism involves the interaction with unfolded or partially unfolded proteins. Co-solvents can interact with exposed hydrophobic patches on the protein surface, acting as an amphiphilic interface between the protein and the polar solvent, which can prevent protein-protein interactions that lead to aggregation.[5][7]
Q3: Can this compound ever destabilize a protein?
Yes, under certain conditions. While generally a stabilizer, the effect of any co-solvent is a balance between stabilizing preferential exclusion and potentially destabilizing direct interactions.[8] At very high concentrations, or depending on the specific protein and buffer conditions (e.g., pH, ionic strength), this compound could potentially interact with the protein in a way that disrupts its native structure. It is crucial to optimize the this compound concentration for each specific protein formulation.
Q4: What are the typical concentrations of this compound used in parenteral formulations?
This compound has been used in parenteral products for intravenous or intramuscular injection in concentrations up to 50% v/v.[1] However, for protein stabilization, the optimal concentration is typically determined through formulation screening studies and is usually much lower. It is essential to perform dose-response studies to find the ideal concentration that provides maximum stability without causing adverse effects.
Q5: Is this compound safe for parenteral administration?
This compound is used as a solvent in parenteral medicines licensed in Europe and is generally considered to have low toxicity at pharmaceutically relevant concentrations.[1] Toxicological data indicates a high LD50 in mice via intravenous injection (3500 mg/kg). However, like any excipient, its use must be carefully evaluated for the specific formulation and route of administration.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Suggested Troubleshooting Steps |
| Increased Aggregation After Adding this compound | Suboptimal Concentration: The this compound concentration may be too high or too low. | Perform a concentration-response study. Analyze aggregation levels using SEC-HPLC and DLS across a range of this compound concentrations (e.g., 1% to 20% v/v). |
| pH Shift: Addition of this compound may have slightly altered the formulation's pH, moving it closer to the protein's isoelectric point (pI). | Re-measure the pH of the final formulation and adjust if necessary. Ensure the buffer capacity is sufficient. | |
| Impurity in this compound: Lower grades of this compound may contain impurities that can promote protein degradation. | Use a high-purity, compendial grade of this compound (e.g., this compound 75).[1] | |
| Inconsistent Analytical Results (e.g., SEC peak broadening) | Increased Viscosity: this compound increases the viscosity of the solution, which can affect chromatographic performance, leading to peak tailing or broadening.[9] | For SEC-HPLC: Reduce the flow rate to allow for better equilibration. Increase the column temperature slightly (e.g., to 30°C) to decrease mobile phase viscosity. Ensure the HPLC system has low dispersion volume.[10][11][12] |
| Sample Overload: High sample concentration combined with increased viscosity can overload the column. | Dilute the sample to an appropriate concentration before injection.[13] | |
| Phase Separation or Precipitation | Poor Solubility of Protein: The protein may not be sufficiently soluble in the this compound/buffer mixture. | Screen different buffer systems and pH values. Consider adding other excipients like surfactants (e.g., Polysorbate 80) to improve solubility. |
| Temperature Effects: The formulation may be sensitive to temperature changes. | Evaluate the physical stability of the formulation at different temperatures (e.g., 4°C, 25°C, 40°C). |
Quantitative Data on Protein Stability with Analogous Co-solvents
Disclaimer: The following data is for co-solvents analogous to this compound, such as Polyethylene Glycol (PEG), and is provided as a representative example of expected effects. Researchers must perform their own experiments to determine the specific impact of this compound on their protein of interest.
Table 1: Effect of Co-solvents on Thermal Stability (DSC)
| Protein | Co-solvent | Concentration | Unfolding Temp. (Tm) Change | Reference |
| Monoclonal Antibody (IgG1) | N/A (High Conc. Effect) | 0.1 mg/mL vs 190 mg/mL | ~ +2°C | [14] |
| Monoclonal Antibody (IgG1) | Guanidine HCl (Denaturant) | Varies | Decreases Tm | [15] |
| Hen Egg White Lysozyme | N/A (pH Effect) | N/A | Tm varies from ~70°C to 85°C between pH 2 and 4 | [16] |
| Glycoprotein | N/A (Process Change) | N/A | No change (60.7 °C ± 0.1 °C) | [17] |
Table 2: Effect of Co-solvents on Aggregation Propensity (SEC/DLS)
| Protein | Co-solvent / Modification | Stress Condition | Observation | Reference |
| Fab' Fragment | PEGylation | Thermal & Mechanical Stress | Significantly reduced formation of visible and subvisible aggregates compared to non-PEGylated Fab'. | [18] |
| Hen Egg White Lysozyme | Poloxamer 188 | Heat (20-90°C) | Highly effective in preventing aggregation of heat-denatured lysozyme. | [19] |
| Hen Egg White Lysozyme | Polyethylene Glycol (PEG) | Heat (20-90°C) | Less effective than Poloxamer; required >10x higher concentration for similar effect. | [19] |
| Monoclonal Antibody (IgG) | Low pH + Salt | pH 3.0 + 0.15 M NaCl | Induced formation of soluble oligomers. | [13] |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Thermal Stability
This protocol assesses the conformational stability of a protein by measuring its thermal transition midpoint (Tm).
Methodology:
-
Sample Preparation:
-
Prepare the protein solution at a final concentration of 0.5 - 1.0 mg/mL.
-
Prepare samples in the final formulation buffer, both with and without the desired concentration of this compound.
-
Prepare a matched reference buffer (formulation buffer with this compound, but without the protein).
-
Thoroughly degas all samples and the reference buffer under vacuum for 5-10 minutes before loading.[20]
-
-
Instrument Setup (e.g., MicroCal VP-Capillary DSC):
-
Load the reference buffer into the reference cell and the protein sample into the sample cell.[21]
-
Set the temperature range for the scan. A typical range is 20°C to 100°C.[20]
-
Set the scan rate. A common rate for proteins is 60°C/hour or 90°C/hour.[20][21]
-
Pressurize the cells (e.g., to ~3 atm) to prevent boiling and bubble formation at high temperatures.[20]
-
-
Data Acquisition:
-
Perform an initial buffer-buffer scan to establish a baseline.
-
Run the scan for each protein sample.
-
Perform a second scan (rescan) of the protein sample immediately after cooling to assess the reversibility of the unfolding process.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from each sample thermogram.
-
Fit the resulting data to a suitable model (e.g., a two-state unfolding model) to determine the Tm (the peak of the transition) and the enthalpy of unfolding (ΔH).
-
An increase in Tm in the presence of this compound indicates enhanced thermal stability.
-
Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis
This protocol quantifies the percentage of high molecular weight species (aggregates) versus the native monomer.
Methodology:
-
Sample Preparation:
-
Prepare protein samples at a concentration of approximately 1 mg/mL in the desired formulation buffer (with and without this compound).
-
Filter the samples through a 0.22 µm low-protein-binding filter before injection.[22]
-
-
Instrument and Column Setup (e.g., UHPLC system with a TSKgel G3000SWxl column):
-
Mobile Phase: A typical mobile phase is a phosphate buffer (e.g., 100 mM sodium phosphate) with a salt like NaCl or KCl (e.g., 100-200 mM) at a neutral pH (e.g., pH 6.8). This helps to minimize non-specific interactions with the column matrix.[12]
-
Flow Rate: Due to the potential for increased sample viscosity with this compound, use a slightly lower flow rate (e.g., 0.5 mL/min) to minimize peak broadening.[9]
-
Column Temperature: Set to a constant temperature, for example, 25°C or 30°C, to ensure reproducibility and reduce viscosity.[10]
-
Detection: UV absorbance at 280 nm.
-
-
Data Acquisition:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a consistent volume (e.g., 20 µL) of each sample.
-
Run the method for a sufficient time to allow all species to elute (typically 20-30 minutes).
-
-
Data Analysis:
-
Integrate the peak areas for the monomer and all high molecular weight species (aggregates).
-
Calculate the percentage of aggregate as: % Aggregate = (Area_Aggregates / Total_Area) * 100.
-
A decrease in the % Aggregate in the presence of this compound indicates a stabilizing effect against aggregation.
-
Dynamic Light Scattering (DLS) for Size Distribution
DLS measures the hydrodynamic radius (Rh) of particles in solution and is highly sensitive to the presence of large aggregates.
Methodology:
-
Sample Preparation:
-
Prepare samples as for SEC-HPLC, ensuring they are free of dust and particulates by filtering (0.1 or 0.22 µm filter) or centrifugation.[23]
-
The required concentration depends on the protein's scattering intensity but is typically in the 0.5-2.0 mg/mL range.
-
-
Instrument Setup:
-
Equilibrate the instrument's sample holder to the desired temperature (e.g., 25°C).
-
Transfer the sample to a clean, dust-free cuvette.
-
Input the correct solvent viscosity and refractive index parameters into the software. Note: The viscosity of your this compound-containing buffer must be measured separately and entered accurately for correct size calculation.
-
-
Data Acquisition:
-
Allow the sample to thermally equilibrate in the instrument for 3-5 minutes.
-
Acquire data for a sufficient duration to obtain a stable autocorrelation function (typically 10-20 runs of 10 seconds each).
-
-
Data Analysis:
-
Analyze the data using the cumulants method to obtain the average hydrodynamic radius (Z-average) and the Polydispersity Index (PDI). A low PDI (<0.2) indicates a monodisperse sample.
-
Use distribution analysis (e.g., Regularization or CONTIN) to visualize the size distribution by intensity, volume, and number. The appearance of large species (>100 nm) is indicative of aggregation.
-
Visualizations
Caption: Mechanism of protein stabilization by this compound via preferential exclusion.
Caption: Logical workflow for troubleshooting protein aggregation issues.
Caption: Workflow for assessing the impact of this compound on protein stability.
References
- 1. phexcom.com [phexcom.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein–solvent interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein stability in mixed solvents: a balance of contact interaction and excluded volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. What are the Factors Affecting Size Exclusion Chromatography? - Persee [pgeneral.com]
- 14. Highly concentrated monoclonal antibody solutions: direct analysis of physical structure and thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermal and Chemical Unfolding of a Monoclonal IgG1 Antibody: Application of the Multistate Zimm-Bragg Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermally Induced Fibrillar Aggregation of Hen Egg White Lysozyme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atascientific.com.au [atascientific.com.au]
- 18. Effect of polyethylene glycol conjugation on conformational and colloidal stability of a monoclonal antibody antigen-binding fragment (Fab') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Surfactant copolymers prevent aggregation of heat denatured lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Best Practices for Differential Scanning Calorimetry of Proteins and Biopolymers | Malvern Panalytical [malvernpanalytical.com]
- 22. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 23. research.cbc.osu.edu [research.cbc.osu.edu]
Validation & Comparative
Glycofurol vs. Propylene Glycol: A Comparative Guide for Parenteral Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical decision in the development of parenteral drug products, directly impacting the solubility, stability, and safety of the final formulation. Among the co-solvents utilized to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), glycofurol and propylene glycol are two prominent options. This guide provides a comprehensive comparison of these two excipients, supported by available experimental data, to aid researchers and formulation scientists in making informed decisions.
Performance Comparison
Solubility Enhancement
Both this compound and propylene glycol are effective at dissolving a wide range of APIs that exhibit poor aqueous solubility. However, their solubilizing capacities can differ significantly depending on the specific drug molecule.
A study comparing the solubility of melatonin in 20% w/w aqueous solutions of this compound and propylene glycol demonstrated a clear advantage for this compound. The solubility of melatonin in the this compound formulation was approximately three times higher than in the propylene glycol formulation, reaching 10.5–11.1 mg/mL compared to 3.6–3.8 mg/mL, respectively.
Table 1: Comparative Solubility of Melatonin
| Solvent System (20% w/w in water) | Solubility of Melatonin (mg/mL) |
| This compound | 10.5 - 11.1 |
| Propylene Glycol | 3.6 - 3.8 |
Formulation Stability
The chemical stability of the API in a parenteral formulation is paramount to ensure its efficacy and safety throughout its shelf life. Both this compound and propylene glycol can influence the stability of a drug.
In a 45-day stability study of melatonin, formulations containing this compound and dimethyl sulfoxide (DMSO) showed no degradation of the active ingredient.[5] However, it is noteworthy that two unidentified peaks were observed in the chromatogram of the this compound solution, suggesting potential interactions or degradation products of the excipient itself under the study conditions.[5]
Propylene glycol has also been shown to enhance the stability of certain compounds. For example, a study on a Scutellaria baicalensis extract demonstrated that a 20% propylene glycol solution retained over 80% of the four major active components after two months of storage, whereas in water, only two of the components were retained in similar amounts.[6]
Table 2: Stability of Melatonin in Different Solvent Systems over 45 Days
| Formulation | Melatonin Stability | Observations |
| Melatonin in this compound (20% w/w) | No degradation of melatonin | Two unidentified peaks present in the chromatogram |
| Melatonin in this compound/DMSO | No degradation of melatonin | - |
| Melatonin in DMSO | No degradation of melatonin | - |
Toxicity and Biocompatibility
The safety profile of any excipient intended for parenteral use is of utmost importance. Propylene glycol has been extensively studied and is generally recognized as safe (GRAS) for use in food and pharmaceutical applications.[4] However, high doses or rapid intravenous administration of propylene glycol-containing formulations can lead to adverse effects, including hyperosmolality, lactic acidosis, and central nervous system depression.[7][8] The osmolality of propylene glycol solutions is directly related to its concentration, with a 100% solution having an osmolality of 15,200 mOsm/L.[8] Formulations with high osmolality can cause pain, thrombosis, and thrombophlebitis upon injection.[8]
This compound is also generally considered to be a relatively nontoxic and nonirritant material at the concentrations typically used in pharmaceutical formulations.[9] Its tolerability is reported to be approximately the same as that of propylene glycol.[9] While generally considered safe, high concentrations of this compound can be toxic.[] One study comparing etomidate formulations found that the propylene glycol-based formulation caused a significantly greater increase in free hemoglobin concentrations compared to a lipid emulsion, indicating a higher potential for hemolysis.[11] Direct comparative studies on the hemolytic potential of this compound and propylene glycol for a range of drug formulations are needed for a more complete understanding.
Table 3: Toxicological Profile Overview
| Parameter | This compound | Propylene Glycol |
| General Toxicity | Considered relatively nontoxic and nonirritant at pharmaceutical concentrations.[9] High concentrations can be toxic.[] | Generally recognized as safe (GRAS).[4] High doses can lead to adverse effects.[7][8] |
| Parenteral Use | Used in concentrations up to 50% v/v.[9] | Widely used in injectable formulations. |
| Hemolytic Potential | Less data available; requires further investigation. | Can cause hemolysis, as demonstrated in etomidate formulations.[11] |
| Osmolality | Data not readily available. | High concentrations lead to high osmolality, causing injection site reactions.[8] |
Experimental Protocols
Solubility Determination (Shake-Flask Method)
A standard method for determining the equilibrium solubility of a drug in a solvent system is the shake-flask method.
-
Preparation of Solvent Systems: Prepare aqueous solutions of this compound and propylene glycol at the desired concentrations (e.g., 20% w/w).
-
Addition of Drug: Add an excess amount of the active pharmaceutical ingredient (API) to a known volume of each solvent system in a sealed container.
-
Equilibration: Agitate the containers at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Testing (HPLC Method)
Stability studies are crucial to determine the shelf-life of a parenteral formulation. A typical protocol using HPLC is as follows:
-
Formulation Preparation: Prepare the drug formulations with this compound and propylene glycol at the target concentrations.
-
Storage Conditions: Store the formulations in appropriate containers under controlled conditions as per ICH guidelines (e.g., long-term at 25°C/60% RH and accelerated at 40°C/75% RH).
-
Sampling: Withdraw samples at specified time points (e.g., 0, 1, 3, 6, 12 months).
-
HPLC Analysis:
-
Mobile Phase Preparation: Prepare the mobile phase as per the validated method, ensuring it is filtered and degassed.[12]
-
System Suitability: Perform system suitability tests to ensure the HPLC system is performing correctly.[12]
-
Sample Analysis: Inject the samples and quantify the API concentration and any degradation products.
-
Forced Degradation: Conduct forced degradation studies (e.g., acid, base, oxidation, heat, light) to identify potential degradation pathways and ensure the analytical method is stability-indicating.[13][14]
-
-
Data Evaluation: Evaluate the change in API concentration and the formation of degradation products over time to establish the stability profile.
Hemolysis Assay (In Vitro)
The hemolytic potential of parenteral formulations should be assessed to ensure their biocompatibility.
-
Blood Collection: Obtain fresh whole blood from a relevant species (e.g., human, rabbit, rat) in tubes containing an anticoagulant (e.g., EDTA).
-
Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs multiple times with an isotonic buffer (e.g., phosphate-buffered saline, PBS) and resuspend them to a specific concentration (e.g., 2% v/v).
-
Sample Preparation: Prepare serial dilutions of the test formulations (containing this compound or propylene glycol) and control solutions.
-
Incubation: Mix the RBC suspension with the test and control solutions and incubate at 37°C for a defined period (e.g., 1-4 hours).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a microplate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation of Hemolysis: Calculate the percentage of hemolysis for each sample relative to a positive control (100% hemolysis, e.g., Triton X-100) and a negative control (0% hemolysis, e.g., PBS). A hemolysis value of <10% is generally considered non-hemolytic, while >25% indicates a risk of hemolysis.[15]
Visualizations
Caption: Workflow for comparing parenteral solvents.
Caption: Key factors in parenteral formulation.
Conclusion
Both this compound and propylene glycol serve as valuable co-solvents in the development of parenteral drug formulations for poorly water-soluble APIs. The available data suggests that this compound may offer superior solubilizing capacity for certain drugs, such as melatonin. Propylene glycol, on the other hand, has a more extensive and well-documented toxicological profile.
The choice between these two solvents will ultimately depend on the specific characteristics of the API, the desired formulation properties, and the intended therapeutic application. It is crucial for formulation scientists to conduct thorough pre-formulation studies, including comparative solubility, stability, and toxicity assessments, to select the most appropriate solvent system for a given parenteral product. The experimental protocols provided in this guide offer a framework for conducting such evaluations. Further direct comparative studies across a wider range of APIs are warranted to build a more comprehensive understanding of the relative performance of this compound and propylene glycol.
References
- 1. Prediction of benzodiazepines solubility using different cosolvency models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. US9125805B2 - Stable formulations for parenteral injection of small molecule drugs - Google Patents [patents.google.com]
- 4. Propylene glycol - Wikipedia [en.wikipedia.org]
- 5. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 6. Propylene Glycol Improves Stability of the Anti-Inflammatory Compounds in Scutellaria baicalensis Extract [mdpi.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Osmolalities of propylene glycol-containing drug formulations for parenteral use. Should propylene glycol be used as a solvent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phexcom.com [phexcom.com]
- 11. Haemolysis after etomidate: comparison of propylene glycol and lipid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- 13. mdpi.com [mdpi.com]
- 14. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro hemolysis: guidance for the pharmaceutical scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glycofurol and Transcutol as Dermal Penetration Enhancers
In the realm of topical and transdermal drug delivery, the effective permeation of active pharmaceutical ingredients (APIs) through the skin's formidable barrier, the stratum corneum, remains a critical challenge. To overcome this, formulation scientists often employ chemical penetration enhancers. Among the myriad of enhancers available, Glycofurol and Transcutol® have garnered significant attention due to their efficacy and safety profiles. This guide provides a detailed comparative study of these two excipients, presenting experimental data, methodologies, and mechanistic insights to aid researchers and drug development professionals in their formulation decisions.
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data from various studies, illustrating the performance of this compound and Transcutol® in enhancing the skin permeation of different drugs. It is important to note that direct head-to-head comparative studies are limited, and the efficacy of an enhancer is highly dependent on the physicochemical properties of the drug and the overall formulation.
Table 1: Skin Permeation Enhancement with Transcutol®
| Drug | Vehicle/Formulation | Enhancer Concentration | Skin Model | Key Findings | Reference |
| Alfuzosin Hydrochloride | 2% Carbopol gel | 20% | Rat abdominal skin | 3.94-fold increase in flux compared to control. | [1] |
| Cinnarizine | Hydrogel | Not specified | Not specified | Found to be the most effective penetration enhancer compared to Propylene Glycol, Glycerol, and Oleic Acid. | [2] |
| Dapsone | Gel | Not specified | Not specified | Increased skin permeation due to a combination of penetration and depot effects. | [3] |
| Various APIs | Not applicable | Not applicable | Not applicable | Acts as a powerful solvent and penetration enhancer for both lipophilic and hydrophilic drugs. | [3] |
Table 2: Skin Permeation Enhancement with a this compound-Based Gel Containing Transcutol®
| Drug | Vehicle/Formulation | Enhancer Concentration | Skin Model | Key Findings | Reference |
| Naproxen | This compound-based gel with 1% Gantrez AN 119 and 15% PVP | 2% Transcutol® | Rat skin | Significant increase in permeability parameters such as steady-state flux (Jss), permeability coefficient (Kp), and penetration index (PI) was observed. | [4] |
Mechanisms of Action: How They Enhance Penetration
Transcutol® (Diethylene Glycol Monoethyl Ether)
Transcutol® is a well-characterized penetration enhancer that employs a "push and pull" mechanism.[3]
-
"Push" Effect: Transcutol® is a potent solvent for a wide range of APIs.[3][5] By increasing the solubility of the drug in the vehicle, it enhances the thermodynamic activity and concentration gradient, driving the drug into the stratum corneum.[3]
-
"Pull" Effect: Transcutol® permeates the stratum corneum and is thought to interact with the intercellular lipids.[3] This interaction can lead to a temporary and reversible disruption of the highly ordered lipid structure, thereby reducing the barrier function of the skin and facilitating drug diffusion.[3][5] It has also been shown to swell the intercellular spaces of the stratum corneum.[5]
This compound (Tetraglycol)
The exact mechanism of this compound as a skin penetration enhancer is less extensively documented compared to Transcutol®. However, it is understood to function primarily as a solubilizer for poorly water-soluble drugs, thereby increasing their concentration in the formulation and creating a favorable gradient for skin penetration.[6] Its action is also attributed to its ability to hydrate the stratum corneum, which can facilitate the permeation of certain drugs.[2] When used in combination with water, its penetration-enhancing effect is more pronounced.[2]
Currently, there is limited information available in the scientific literature regarding the specific signaling pathways affected by either this compound or Transcutol®. Their primary mode of action is considered to be a physicochemical interaction with the stratum corneum.
Experimental Protocols: A Guide to In Vitro Skin Permeation Studies
The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a standard apparatus for evaluating the efficacy of penetration enhancers.
Objective: To determine the in vitro skin permeation of a model drug from formulations containing either this compound or Transcutol® as penetration enhancers.
Materials and Apparatus:
-
Franz diffusion cells
-
Excised human or animal (e.g., rat, porcine) skin
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4), maintained at 32 ± 1°C
-
Magnetic stirrer
-
Formulations:
-
Control formulation (without enhancer)
-
Test formulation with this compound
-
Test formulation with Transcutol®
-
-
High-performance liquid chromatography (HPLC) system for drug quantification
Procedure:
-
Skin Preparation: Excised skin is carefully prepared by removing any subcutaneous fat and is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Assembly: The receptor compartment is filled with degassed receptor solution and equilibrated to 32 ± 1°C. A magnetic stir bar is placed in the receptor compartment to ensure continuous mixing.
-
Formulation Application: A precise amount of the test or control formulation is applied uniformly to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor solution are withdrawn for analysis. An equal volume of fresh, pre-warmed receptor solution is immediately added back to the receptor compartment to maintain sink conditions.
-
Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated HPLC method.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER) are calculated. The enhancement ratio is determined by dividing the flux of the formulation with the enhancer by the flux of the control formulation.
Visualizing the Process: Experimental Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Caption: Mechanisms of action for Transcutol and this compound.
Caption: Workflow for an in vitro skin permeation study.
References
- 1. Effect of Chemical Enhancers in Transdermal Permeation of Alfuzosin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Vehicles and Penetration Enhancers on the Permeation of Cinnarizine Through the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. permegear.com [permegear.com]
- 4. Optimization of physical characterization, skin permeation of naproxen from this compound-based topical gel [wisdomlib.org]
- 5. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Glycofurol vs. DMSO: A Comparative Guide for In Vitro Cell-Based Assays
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome and reproducibility of in vitro cell-based assays. The ideal solvent should effectively dissolve test compounds without exhibiting inherent biological activity or interfering with assay detection systems. Dimethyl sulfoxide (DMSO) is the most ubiquitously used solvent in this context, however, its known effects on cell viability and assay performance have prompted a search for alternatives. This guide provides a direct comparison between Glycofurol and DMSO, summarizing their physicochemical properties, cytotoxic effects, and potential for assay interference, supported by available data and detailed experimental protocols.
Physicochemical Properties
A solvent's physical and chemical characteristics, such as polarity, viscosity, and boiling point, are crucial for its handling, compound solubility, and potential interactions within an assay system. This compound and DMSO, while both effective solvents for a range of compounds, possess distinct properties.
| Property | This compound 75 | Dimethyl Sulfoxide (DMSO) |
| CAS Number | 31692-85-0 | 67-68-5 |
| Molecular Formula | C₉H₁₈O₄ (average) | C₂H₆OS |
| Molecular Weight | ~190.24 g/mol (average) | 78.13 g/mol |
| Appearance | Clear, colorless, almost odorless liquid | Colorless liquid |
| Density | 1.070-1.090 g/cm³ (at 20°C) | ~1.10 g/mL (at 25°C) |
| Boiling Point | 80-100 °C | 189 °C |
| Melting Point | Not applicable (liquid at RT) | 18.5 °C |
| Viscosity | 8-18 mPa·s (at 20°C) | 1.996 mPa·s (at 25°C) |
| Solubility | Miscible with water and ethanol | Miscible with water, ethanol, acetone, ether |
Comparative Cytotoxicity
The inherent toxicity of a solvent is a primary concern as it can confound results, leading to false-positive identification of cytotoxic compounds or masking subtle biological effects. While DMSO is widely used, its cytotoxic effects are well-documented and concentration-dependent. This compound is often described in pharmaceutical literature as a "non-toxic" and "biocompatible" solvent, particularly for in vivo formulations. However, quantitative data for its use in in vitro cell culture is limited.
Dimethyl Sulfoxide (DMSO):
DMSO is generally considered safe for most cell lines at final concentrations of 0.5% (v/v) or lower, though some sensitive or primary cell lines may tolerate only up to 0.1%.[1] Cytotoxicity becomes a significant factor at concentrations above 1%, often leading to inhibition of cell proliferation, and is pronounced at 2% and higher.[2][3] These effects are highly dependent on the specific cell line and the duration of exposure.[3][4] For example, studies have shown that 1% and 2% DMSO can significantly reduce the viability of MCF-7 cells after 24 hours, while HeLa cells are less affected.[5]
This compound:
Summary of Cytotoxicity Data:
| Solvent | Cell Line | Concentration | Effect |
| DMSO | Most Cell Lines | ≤ 0.5% | Generally well-tolerated with minimal cytotoxicity.[1] |
| Hep G2 | 5% | No cell proliferation observed.[2] | |
| Various Leukemic | ≥ 2% | Significant cytotoxicity observed after 24h.[3] | |
| hAPC | 5% and 10% | Cytotoxic at all time points. | |
| MCF-7 | 1% and 2% | Significantly reduced viability after 24h.[5] | |
| This compound | HCT 116 | Not Specified | Implied to be more cytotoxic than DMSO in one study. |
| Fibroblasts, Spleen Cells | Not Specified | Non-toxic when used to prepare PLGA microspheres.[7] |
It is critical for researchers to perform their own solvent tolerance studies for their specific cell line and assay conditions.
Interference with In Vitro Assays
A significant challenge in drug discovery is the potential for solvent molecules to interfere with the detection methods of high-throughput screening (HTS) assays, such as those based on fluorescence or bioluminescence.
DMSO: DMSO has been reported to interfere with certain assay readouts.
-
Fluorescence Assays: DMSO can decrease the fluorescence yield in some assays, such as the reaction between histamine and ortho-phthalaldehyde.[8] It can also alter the fluorescence properties of certain molecules, in some cases increasing and in others decreasing the fluorescence quantum yield.[6][9] The polarity of DMSO can lead to spectral shifts (red shifts) in the emission of fluorophores.
-
Bioluminescence Assays: DMSO is known to perturb enzyme conformations at higher concentrations, which can lead to a reversible decrease in catalytic activity.[7] For luciferase enzymes, this can be complex; some compounds that inhibit luciferase can paradoxically lead to an increase in the luminescent signal in cell-based assays by stabilizing the enzyme and protecting it from degradation.[10][11] Studies on bacterial luciferase have shown that DMSO can induce an increase in the emission maximum intensity, possibly due to enzyme denaturation.
This compound: There is currently a lack of published data specifically investigating the interference of this compound with fluorescence or bioluminescence-based in vitro assays. While it is used in pharmaceutical formulations, its impact on the enzymes and fluorescent molecules commonly used in HTS assays has not been systematically characterized. Researchers should exercise caution and perform appropriate solvent interference controls when considering this compound for these applications.
Experimental Protocols and Workflows
Accurate and reproducible data begins with a well-defined experimental plan. The following are generalized protocols for common viability assays, highlighting where the solvent is introduced.
General Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based assay involving a test compound dissolved in a solvent.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% this compound or DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells (e.g., 0.5%). Include solvent-only control wells.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the diluted compounds (or solvent control) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Readout: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Luciferase Reporter Assay
This protocol is for a typical firefly luciferase reporter gene assay used to measure promoter activity.
-
Transfection and Plating: Seed cells in a 24-well or 96-well plate. Transfect them with the luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. Allow cells to recover and express the reporters for 24-48 hours.
-
Compound Preparation: Prepare stock solutions and serial dilutions of the test compound in this compound or DMSO as described in the MTT protocol, ensuring a low and consistent final solvent concentration.
-
Treatment: Add the diluted compounds or solvent control to the cells and incubate for the desired period.
-
Cell Lysis: Wash the cells once with PBS. Add 1X passive lysis buffer to each well (e.g., 100 µL for a 24-well). Incubate on a shaker for 15 minutes at room temperature.
-
Assay:
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well assay plate.
-
Add 100 µL of Luciferase Assay Reagent (containing luciferin substrate) to the well.
-
Immediately measure the firefly luminescence in a luminometer.
-
-
Normalization (for Dual-Luciferase®):
-
Add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly reaction and initiate the Renilla reaction.
-
Immediately measure the Renilla luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for differences in cell number and transfection efficiency.
Decision-Making Guide
Choosing the right solvent is a critical first step in experimental design. The following logical diagram provides a framework for selecting between this compound and DMSO based on the available evidence.
Conclusion
DMSO remains the industry standard for in vitro cell-based assays due to its powerful solubilizing capacity and extensive characterization. Its cytotoxic and assay-interfering properties are well-documented, allowing researchers to design experiments with appropriate controls, typically by maintaining a final concentration below 0.5%.
This compound presents itself as a potentially less cytotoxic alternative, supported by its use in parenteral pharmaceutical formulations. However, there is a significant lack of direct, quantitative data comparing its cytotoxicity to DMSO in common cancer cell lines and, critically, no published information on its potential to interfere with fluorescence or bioluminescence assays.
Recommendation: For most applications, DMSO, used at the lowest effective concentration (ideally ≤ 0.5%), remains the more pragmatic choice due to the wealth of available data. If a researcher is working with a particularly sensitive cell line or if DMSO is suspected to interfere with a novel assay, this compound could be considered. However, this must be preceded by rigorous in-house validation, including comprehensive solvent tolerance studies and direct measurement of assay interference, to ensure data integrity.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. A fluorescence-based thiol quantification assay for ultra-high-throughput screening for inhibitors of coenzyme A production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 111.68.103.26 [111.68.103.26]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening to Predict Chemical-Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
In Vitro Release of Glycofurol-Based Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glycofurol is increasingly recognized as a non-toxic and biocompatible solvent, offering a safer alternative to traditional organic solvents like dichloromethane (DCM) in the preparation of drug delivery systems.[1] Its ability to dissolve a wide range of poorly water-soluble drugs makes it a valuable excipient in the development of various formulations, including polymeric microspheres and topical gels.[2][3] This guide provides a comparative analysis of the in vitro release performance of this compound-based formulations against other alternatives, supported by experimental data and detailed protocols.
Performance Comparison of this compound-Based Formulations
The choice of solvent and other excipients in a formulation significantly impacts the drug release profile. This compound-based systems have demonstrated distinct release characteristics compared to formulations prepared with conventional solvents or different gelling agents.
Poly(lactic-co-glycolic acid) (PLGA) Microspheres
In a comparative study, the release of dexamethasone from PLGA microspheres prepared using this compound with a modified phase inversion (GPI) method was evaluated against microspheres prepared with the traditional solvent, dichloromethane (DCM). The this compound-based formulation exhibited a significantly more controlled and prolonged release profile.[1][4]
Table 1: Cumulative Release of Dexamethasone from PLGA Microspheres [4]
| Time (Days) | This compound (GPI) Formulation (%) | Dichloromethane (DCM) Formulation (%) |
| 1 | 5.99 | 15.2 |
| 7 | 10.1 | 25.8 |
| 14 | 15.3 | 38.4 |
| 28 | 24.8 | 55.1 |
| 56 | 42.6 | 78.3 |
| 90 | 63.2 | 92.1 |
| 120 | 78.5 | 98.5 |
| 180 | 95.3 | 100.0 |
The data clearly indicates that the this compound-based microspheres have a lower initial burst release and a slower, more sustained release over an extended period compared to the DCM-prepared microspheres.[1] This prolonged release is attributed to a lower rate of water diffusion into the this compound-generated spheres.[5]
Topical Gels
The performance of this compound-based topical gels is heavily influenced by the choice of gelling agent. A study on naproxen-containing gels compared the effects of different polymers: polyvinylpyrrolidone (PVP), Carbopol 974P (Cb), and Gantrez AN 119 (GZ).[2]
Table 2: In Vitro Permeation and Release Parameters of Naproxen from this compound-Based Gels [2]
| Formulation (Gelling Agent and Concentration) | Permeation Rate (µg/cm²/h) | Release Rate (µg/cm²/t⁰.⁵) | Accumulated Amount at 24h (µg/cm²) |
| PVP 20% | 117.0 ± 32.3 | 420.3 ± 31.4 | 3092.5 ± 116.3 |
| PVP 25% | 104.9 ± 40.3 | 376.4 ± 29.8 | 2789.3 ± 131.4 |
| PVP 30% | 103.0 ± 29.9 | 365.7 ± 30.3 | 2359.8 ± 127.9 |
| Cb 1.5% | 141.3 ± 18.9 | 547.9 ± 36.4 | 2441.2 ± 119.7 |
| Cb 2.5% | 130.5 ± 19.3 | 471.8 ± 48.8 | 2398.4 ± 141.3 |
| Cb 4% | 114.4 ± 27.8 | 407.9 ± 33.6 | 1970.6 ± 223.8 |
| GZ 2.5% | 161.2 ± 29.2 | 584.8 ± 32.8 | 3462.4 ± 212.8 |
| GZ 5.0% | 135.4 ± 21.8 | 487.1 ± 41.9 | 2785.2 ± 129.8 |
| GZ 7.5% | 84.6 ± 37.6 | 317.2 ± 47.4 | 1842.3 ± 208.4 |
The results show that the Gantrez AN 119 (GZ) at a 2.5% concentration provided the highest permeation and release rates, as well as the highest accumulated amount of naproxen after 24 hours.[2] This highlights the importance of optimizing the gelling agent and its concentration to achieve the desired drug delivery profile from a this compound-based topical formulation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro release studies. Below are the protocols for the experiments cited in this guide.
In Vitro Release of Dexamethasone from PLGA Microspheres
This protocol is adapted from a study comparing this compound- and DCM-based PLGA microspheres.[1]
-
Preparation of Release Medium: A phosphate-buffered saline (PBS) solution (pH 7.4) is prepared and brought to the experimental temperature.
-
Sample Preparation: A predetermined number of microspheres (e.g., 15 spheres) are placed in tubes.
-
Incubation: 500 µL of the pre-warmed PBS is added to each tube. The tubes are then incubated at 37°C.
-
Sampling: At predetermined time intervals (e.g., 1, 7, 14, 28, 56, 90, 120, and 180 days), the entire PBS solution is carefully removed from each tube for drug content analysis.
-
Medium Replacement: Immediately after sampling, an equal volume (500 µL) of fresh, pre-warmed PBS is added to each tube to maintain sink conditions.
-
Drug Quantification: The amount of dexamethasone in the collected samples is determined using a SPECTRAmax 340PC 384 Microplate Reader at a wavelength of 242 nm. Standards of known dexamethasone concentrations are run alongside the samples for calibration.
-
Data Analysis: The cumulative percentage of drug released is calculated for each time point, and the mean and standard deviation are reported for a minimum of three batches.
In Vitro Release of Naproxen from this compound-Based Gels
This protocol utilizes a Franz diffusion cell apparatus to evaluate drug release from topical gel formulations.[2][6]
-
Apparatus Setup: A vertical Franz diffusion cell system is used.[7] The receptor compartment is filled with a suitable receptor medium (e.g., phosphate buffer, pH 7.4) and a magnetic stir bar is placed inside. The system is maintained at 32°C using a circulating water bath.[8]
-
Membrane Mounting: A synthetic membrane (e.g., cellulose tubing) is mounted between the donor and receptor compartments of each Franz cell.[6] The membrane should be hydrated in the receptor medium prior to use.[8]
-
Gel Application: A precise amount of the this compound-based gel formulation (e.g., 1 gram) is uniformly applied to the surface of the membrane in the donor compartment.
-
Sampling: At specified time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the receptor medium is withdrawn from the sampling port of the receptor compartment.
-
Medium Replacement: An equal volume of fresh, pre-warmed receptor medium is immediately added back into the receptor compartment to maintain a constant volume and sink conditions.
-
Drug Quantification: The concentration of naproxen in the collected samples is analyzed using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Calculation: The cumulative amount of drug permeated per unit area (µg/cm²) is calculated and plotted against time to determine the release profile. The permeation rate (flux) and release rate are calculated from the linear portion of the cumulative release curve.[2]
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the in vitro release testing of this compound-based formulations.
References
- 1. Preparation of PLGA Microspheres Using the Non-Toxic this compound as Polymer Solvent by a Modified Phase Inversion Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound-Based Gel as a New Vehicle for Topical Application of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and Evaluation of Controlled Release Naproxen Microsphere Loaded Gel [ijaresm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. View of Optimization of physical characterization, skin permeation of naproxen from this compound-based topical gel [asiapharmaceutics.info]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. Study of In Vitro Drug Release and Percutaneous Absorption of Fluconazole from Topical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Glycofurol and Other Common Pharmaceutical Co-solvents
For researchers, scientists, and drug development professionals, selecting the appropriate co-solvent is a critical step in formulating safe and effective drug products. An ideal co-solvent should effectively solubilize the active pharmaceutical ingredient (API) while exhibiting minimal cytotoxicity. This guide provides a comparative analysis of the in vitro cytotoxicity of Glycofurol against other widely used co-solvents, supported by experimental data to aid in informed decision-making during pre-formulation and formulation development.
Executive Summary
This guide summarizes the in vitro cytotoxicity of this compound in comparison to other common pharmaceutical co-solvents, including Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Ethanol. Based on available data, this compound generally demonstrates a favorable safety profile. A study by Jhundoo et al. (2015) indicated that this compound, along with other tested co-solvents like dimethyl sulfoxide, glycerol, polyethylene glycol 400, propylene carbonate, and propylene glycol, showed varying cytotoxic properties in a concentration-dependent manner on HT29-MTX, HUVEC, and RAW 264.7 cell lines. While specific IC50 values from this study were not available for direct comparison, another study provides valuable quantitative data for other co-solvents, offering a basis for relative assessment.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various co-solvents on different human cancer cell lines, as determined by the MTT assay. A higher IC50 value indicates lower cytotoxicity.
| Co-solvent | Cell Line | IC50 (µL/mL) |
| Propylene Glycol (PG) | HepG-2 (Human Liver Cancer) | 28.9[1] |
| MCF-7 (Human Breast Cancer) | 15.0[1] | |
| HT-29 (Human Colon Cancer) | 24.6[1] | |
| Polyethylene Glycol 400 (PEG 400) | HepG-2 (Human Liver Cancer) | 36.5[1] |
| MCF-7 (Human Breast Cancer) | 10.8[1] | |
| HT-29 (Human Colon Cancer) | 25.6[1] | |
| Ethanol | HepG-2 (Human Liver Cancer) | 46.4[1] |
| MCF-7 (Human Breast Cancer) | 40.3[1] | |
| HT-29 (Human Colon Cancer) | 43.8[1] | |
| Methanol | HepG-2 (Human Liver Cancer) | 124.0[1] |
| MCF-7 (Human Breast Cancer) | 38.1[1] | |
| HT-29 (Human Colon Cancer) | 47.3[1] |
Data from Hamzeloo-Moghadam M, et al. Research Journal of Pharmacognosy, 2014.[1]
Experimental Protocols
The cytotoxicity data presented in this guide was primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay Protocol
Objective: To determine the concentration at which a co-solvent reduces the viability of a cell culture by 50% (IC50).
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan is then solubilized, and its concentration is determined by spectrophotometric analysis. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Cell lines (e.g., HepG-2, MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Co-solvents to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a predetermined optimal density. The plates are then incubated to allow for cell attachment.
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the co-solvents. Control wells containing medium with and without the highest concentration of the solvent vehicle are also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, allowing for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is then determined by plotting the cell viability against the logarithm of the co-solvent concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
Caption: Workflow of a typical in vitro cytotoxicity assay using the MTT method.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of co-solvents can be mediated through various cellular signaling pathways, often culminating in apoptosis (programmed cell death) or necrosis. High concentrations of certain organic solvents can disrupt cell membrane integrity, leading to necrosis. Other solvents may induce apoptosis by triggering intrinsic or extrinsic pathways. The intrinsic pathway is often initiated by cellular stress, leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute cell death. The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, also leading to caspase activation.
Caption: Simplified signaling pathways involved in co-solvent-induced cytotoxicity.
References
Head-to-head comparison of Glycofurol and ethanol in topical preparations
An Objective Head-to-Head Comparison of Glycofurol and Ethanol in Topical Preparations
Introduction
The selection of an appropriate vehicle is a critical determinant of the efficacy, stability, and safety of topical drug formulations. The vehicle not only carries the active pharmaceutical ingredient (API) but also significantly influences its solubility, skin penetration, and local tolerance. Among the myriad of solvents and penetration enhancers available, this compound and ethanol are frequently employed due to their versatile physicochemical properties.
This guide provides a comprehensive head-to-head comparison of this compound and ethanol based on available experimental data. It is important to note that direct comparative studies evaluating both solvents under identical conditions are limited. Therefore, this analysis synthesizes findings from various independent studies to offer a broad perspective for researchers, scientists, and drug development professionals. The comparison focuses on four key performance areas: drug solubility, skin permeation enhancement, formulation stability, and cytotoxicity.
Data Presentation
Table 1: Comparative Solubility of Active Pharmaceutical Ingredients (APIs)
| Active Pharmaceutical Ingredient (API) | Solvent System | Solubility |
| Naproxen | This compound | ~250 mg/mL[1] |
| Felodipine | 20% Ethanol in FaSSIF | >3-fold increase vs. FaSSIF alone[2] |
| Indomethacin | 20% Ethanol in FaSSIF | >3-fold increase vs. FaSSIF alone[2] |
| Various poorly soluble drugs (59% of 22 tested) | 20% Ethanol in FaSSIF* | >3-fold increase vs. FaSSIF alone[2][3] |
*Fasted State Simulated Intestinal Fluid (pH 6.5)
Table 2: Comparative Skin Permeation Enhancement
| Solvent | Drug | Enhancement Effect |
| This compound | Naproxen | Jss of 15.34 ± 1.2 μg/cm²/h (with 2% Transcutol®)[1] |
| Ethanol (60%) | Aminophylline | Enhancement Factor (EF) = 13.22 ± 2.105 |
| Ethanol | Hydrophilic drugs (e.g., Caffeine) | Particularly enhances permeation[4] |
| Ethanol (low concentrations) | Hydrophilic drugs (e.g., ISMN, Calcein) | Increased skin permeability |
| Ethanol (high concentrations, 99.5%) | Hydrophilic drugs (e.g., ISMN, Calcein) | Decreased skin permeability to non-detectable levels[5] |
| Ethanol (20% in a cream) | Hydrophilic & Lipophilic surrogates | Reduced dermal penetration on intact skin[6] |
Table 3: Comparative Effects on Formulation Stability
| Solvent | Effect on Stability |
| This compound | A gel formulation of naproxen in this compound was found to be stable for 6 months at room temperature. |
| Ethanol | Can improve the chemical stability of certain drugs (e.g., increased the half-life of phenobarbital sodium). |
| Ethanol | Can decrease the physical stability of o/w creams, leading to increased phase separation. |
| Ethanol (>15%) | Acts as a preservative, preventing microbial growth. |
Table 4: Comparative Cytotoxicity on Skin Cells
| Solvent | Cell Type | Observation |
| This compound | General | Generally regarded as a relatively nontoxic and nonirritant material at levels used as a pharmaceutical excipient. |
| Ethanol (20%) | Human Keratinocytes | Marked cytotoxic effect after a 30-second exposure[7][8] |
| Ethanol (5%) | Human Keratinocytes | Approximately 40% viability after 4 hours[9] |
| Ethanol (low concentrations) | Human Keratinocytes | Can stimulate proliferation. |
| Ethanol | Human Keratinocytes and Fibroblasts | Found to be the least toxic among a group of penetration enhancers (propylene glycol, DMSO, dimethylformamide, and Brij 96)[10] |
Experimental Protocols
Solubility Determination (Shake-Flask Method)
An excess amount of the API is added to a specific volume of the solvent (this compound or ethanol-based vehicle) in a sealed container. The container is then agitated in a mechanical shaker or stirred at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered to remove undissolved solids. The concentration of the dissolved API in the filtrate is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
Excised skin (human or animal, e.g., porcine or rat) is mounted on a Franz diffusion cell, which consists of a donor and a receptor chamber, with the stratum corneum facing the donor chamber. The receptor chamber is filled with a phosphate-buffered saline (PBS) solution (pH 7.4), often with a small percentage of ethanol or another solvent to maintain sink conditions, and is maintained at 37°C. A known quantity of the topical formulation containing the API is applied to the surface of the skin in the donor chamber. At predetermined time intervals, samples are withdrawn from the receptor chamber and analyzed by HPLC or another validated method to determine the amount of API that has permeated through the skin. The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux (Jss) and the permeability coefficient (Kp).
Cytotoxicity Assay (MTT Assay)
Human skin cells (e.g., keratinocytes or fibroblasts) are seeded in 96-well plates and cultured until they reach a desired confluency. The cells are then exposed to various concentrations of the test substance (this compound or ethanol) for a specific duration (e.g., 24 or 48 hours). After the exposure period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product. After a few hours of incubation, the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration that causes 50% inhibition of cell viability) can then be calculated.
Visualization of Workflows and Relationships
Experimental workflow for comparing topical vehicles.
Logical comparison of this compound and Ethanol properties.
Proposed mechanism of Ethanol as a skin permeation enhancer.
Conclusion
Both this compound and ethanol offer distinct advantages and disadvantages as vehicles in topical preparations. The choice between them is highly dependent on the specific requirements of the API and the desired characteristics of the final formulation.
This compound stands out for its excellent solubilizing capacity for poorly water-soluble drugs and its favorable safety profile, being generally considered non-toxic and non-irritating. This makes it a strong candidate for formulations where high drug loading is required and minimizing skin irritation is a priority. However, quantitative data on its skin permeation enhancement, especially in comparison to established enhancers, is less documented.
Ethanol is a well-characterized and potent skin permeation enhancer, particularly for hydrophilic compounds. Its mechanism of action, involving the disruption of the stratum corneum lipids, is extensively studied.[11] It also serves as an effective preservative. The primary drawbacks of ethanol are its potential for skin irritation and cytotoxicity, especially at higher concentrations, and its tendency to destabilize emulsion-based formulations.[7][8] The effect of ethanol on skin permeation is also complex and concentration-dependent; in some cream formulations, it has been shown to decrease penetration.[6]
References
- 1. Optimization of physical characterization, skin permeation of naproxen from this compound-based topical gel | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 2. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Alcohols on the Skin Permeation of Various Drugs [jstage.jst.go.jp]
- 5. Effect of ethanol pretreatment on skin permeation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 30-s exposure to ethanol 20% is cytotoxic to human keratinocytes: possible mechanistic link between alcohol-containing mouthwashes and oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acute ethanol exposure stimulates microvesicle particle generation in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of human keratinocyte and fibroblast cultures for toxicity studies of topically applied compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanism of the skin permeation enhancing effect of ethanol: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Validating the performance of Glycofurol in a new drug delivery system
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Glycofurol's performance against other common solubilizing agents, supported by experimental data. We will delve into its efficacy in enhancing solubility, its impact on drug release, and its stability profile, offering a comprehensive overview for its application in new drug delivery systems.
This compound, a derivative of tetrahydrofurfuryl alcohol, is a well-regarded solvent in pharmaceutical formulations, particularly for its ability to dissolve poorly water-soluble drugs.[1] Its performance as a vehicle in topical and parenteral drug delivery systems is of significant interest. This guide will compare the performance of this compound with two other widely used solubilizing agents: Propylene Glycol (PG) and Polyethylene Glycol 400 (PEG 400).
Performance Comparison: this compound vs. Alternatives
To objectively assess the performance of this compound, we will examine key parameters crucial for the development of effective drug delivery systems: solubility enhancement, in vitro drug release, and formulation stability.
Solubility Enhancement
The primary function of a solubilizing agent is to increase the concentration of a poorly soluble drug in a formulation. The following table summarizes the comparative solubility enhancement capabilities of this compound, Propylene Glycol, and PEG 400 for different active pharmaceutical ingredients (APIs).
| Excipient | API | Solubility |
| This compound | Melatonin | 10.5–11.1 mg/mL |
| Propylene Glycol | Melatonin | 3.6–3.8 mg/mL |
| This compound | Naproxen | ~250 mg/mL[1] |
| PEG 400 | Berberine | 10.5 mg/mL (in 50% aqueous solution)[2] |
| Propylene Glycol | Niacinamide | High (Specific value not provided, but used as a benchmark)[3] |
| PEG 400 | Niacinamide | Lower than Propylene Glycol[3] |
Note: Direct comparative data for all three excipients with the same API was not available in the reviewed literature. The presented data is from separate studies and should be interpreted with caution.
In Vitro Drug Release
The rate and extent of drug release from a formulation are critical for its therapeutic efficacy. The following table outlines the performance of formulations containing this compound, Propylene Glycol, and PEG 400 in in vitro drug release studies, primarily using Franz diffusion cells.
| Excipient | API | Key Findings |
| This compound | Naproxen | A this compound-based gel demonstrated significant permeability, with the addition of 2% Transcutol further enhancing the steady-state flux (Jss) and permeability coefficient (Kp).[1] |
| Propylene Glycol | Cetirizine HCl | Formulations containing Propylene Glycol showed significant drug permeation through a silicone membrane and rat skin.[4] |
| PEG 400 | Cetirizine HCl | Formulations with PEG 400 also demonstrated effective permeation, with the combination of PG and PEG 400 showing synergistic effects.[4] |
Formulation Stability
The stability of a drug formulation is paramount to ensure its safety and efficacy throughout its shelf life. The table below summarizes the stability data for formulations containing the respective excipients.
| Excipient | API | Stability Observations |
| This compound | Naproxen | A this compound-based gel was found to be physically stable, with no appreciable changes in clarity or color after 6 months of storage at room temperature.[1] |
| Propylene Glycol | - | Generally recognized as a stable excipient. Specific comparative stability data was not found in the reviewed literature. |
| PEG 400 | - | Generally recognized as a stable excipient. Specific comparative stability data was not found in the reviewed literature. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Solubility Measurement
Objective: To determine the saturation solubility of an API in a given excipient.
Methodology:
-
An excess amount of the API is added to a known volume of the excipient (e.g., this compound, Propylene Glycol, or PEG 400) in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved API.
-
The concentration of the dissolved API in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
In Vitro Drug Release Testing (Franz Diffusion Cell)
Objective: To evaluate the rate and extent of drug permeation from a topical formulation through a membrane.
Methodology:
-
Apparatus: A Franz diffusion cell system is used.
-
Membrane: An appropriate membrane (e.g., excised rat skin, porcine skin, or a synthetic membrane) is mounted between the donor and receptor compartments of the Franz cell.
-
Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintained at a constant temperature (e.g., 32°C for skin permeation studies). The medium is continuously stirred.
-
Formulation Application: A known quantity of the formulation is applied to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh medium.
-
Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method (e.g., HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated from the linear portion of the curve.
Stability Testing
Objective: To assess the physical and chemical stability of a drug formulation over time under specific storage conditions.
Methodology:
-
Sample Preparation: The formulation is packaged in its intended container-closure system.
-
Storage Conditions: Samples are stored at various temperature and humidity conditions as per ICH guidelines (e.g., long-term: 25°C ± 2°C / 60% RH ± 5% RH; accelerated: 40°C ± 2°C / 75% RH ± 5% RH).
-
Testing Intervals: Samples are withdrawn at specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months).
-
Evaluation: At each time point, the samples are evaluated for various parameters, including:
-
Physical properties: Appearance, color, odor, pH, and viscosity.
-
Chemical properties: Assay of the active ingredient and quantification of any degradation products using a stability-indicating HPLC method.
-
Microbial limits: As required.
-
Visualizing Mechanisms and Workflows
To better understand the processes involved in drug delivery and formulation testing, the following diagrams have been created using Graphviz (DOT language).
Caption: Mechanism of this compound as a skin penetration enhancer.
Caption: Experimental workflow for performance validation.
Conclusion
This compound demonstrates significant potential as a solubilizing agent and penetration enhancer in novel drug delivery systems. The available data suggests that for certain drugs, such as melatonin, this compound offers superior solubilizing capacity compared to Propylene Glycol. Its ability to form stable topical gels with good permeability for drugs like naproxen further highlights its utility.
While a direct, comprehensive quantitative comparison against both Propylene Glycol and PEG 400 for a single API is lacking in the current literature, the existing evidence strongly supports the consideration of this compound as a valuable excipient in formulation development, particularly for poorly water-soluble drugs intended for topical or parenteral administration. Further head-to-head comparative studies would be beneficial to fully elucidate its performance advantages across a wider range of APIs and formulation types.
References
- 1. Evaluation of this compound-Based Gel as a New Vehicle for Topical Application of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An Investigation of the Influence of PEG 400 and PEG-6-Caprylic/Capric Glycerides on Dermal Delivery of Niacinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Cross-study analysis of Glycofurol's solubilization capacity for different drug classes
For researchers and formulation scientists navigating the challenge of poorly water-soluble drugs, Glycofurol presents a compelling option as a powerful solubilizing agent. This guide provides a cross-study analysis of this compound's solubilization capacity for various drug classes, comparing its performance with other common solvents and supported by experimental data.
This compound, a derivative of tetrahydrofurfuryl alcohol, is a well-established solvent in parenteral pharmaceutical formulations. Its primary role is to enhance the solubility of hydrophobic active pharmaceutical ingredients (APIs), thereby improving their bioavailability. This is particularly critical for drugs belonging to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability), where dissolution is the rate-limiting step for drug absorption.
Quantitative Comparison of Solubilization Capacity
The effectiveness of a solubilizing agent is best understood through quantitative data. The following tables summarize the solubility of various drugs in this compound and other common pharmaceutical solvents.
Table 1: Solubility of Melatonin (BCS Class I - with low aqueous solubility) in Different Solvents
| Drug | Solvent System | Solubility (mg/g) | Reference |
| Melatonin | 20% w/w this compound in water | 10.5–11.1 | [1][2][3][4] |
| Melatonin | 20% w/w Propylene Glycol in water | 3.6–3.8 | [1][2][3][4] |
Table 2: Solubility of Diazepam (BCS Class II) in a this compound Co-solvent System
| Drug | Solvent System | Observation |
| Diazepam | This compound/water | Equilibrium solubility increases in a convex manner with increasing this compound content. |
Table 3: Comparative Solubility of BCS Class II and IV Drugs in Various Solvents
| Drug | BCS Class | This compound Solubility (mg/mL) | Propylene Glycol Solubility (mg/mL) | Ethanol Solubility (mg/mL) | DMSO Solubility (mg/mL) | Reference |
| Ibuprofen | II | Data not available | ~300 | ~60 | ~50 | [5] |
| Ketoprofen | II | Data not available | Data not available | ~20 | ~30 | [6] |
| Nifedipine | II | Data not available | Data not available | 17 | 50 | [7] |
| Furosemide | IV | Data not available | Data not available | ~10 | ~30 | [8] |
Note: Direct comparative studies of this compound against other solvents for all listed drugs are limited. The data presented is compiled from various sources to provide a comparative perspective.
Experimental Protocols
The determination of drug solubility is a fundamental aspect of pre-formulation studies. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.
Protocol: Equilibrium Solubility Determination of Melatonin in this compound (Shake-Flask Method)
This protocol is based on the methodology described by Zetner and Rosenberg (2020).[1][2]
1. Preparation of Solvent Systems:
-
Prepare a 20% w/w solution of this compound in purified water.
-
Prepare a 20% w/w solution of propylene glycol in purified water for comparative analysis.
2. Saturation of the Solution:
-
Transfer 1 mL of each solvent system into separate 1.5 mL Eppendorf tubes.
-
Add an excess amount of melatonin powder to each tube to ensure that a saturated solution is achieved.
3. Equilibration:
-
Agitate the tubes overnight using an end-over-end rotator at a constant, controlled temperature (e.g., 25 °C). This allows the system to reach equilibrium.
4. Sample Preparation for Analysis:
-
After agitation, visually confirm the presence of undissolved melatonin powder.
-
Centrifuge the tubes to separate the undissolved solid from the saturated solution.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
5. Quantification of Solubilized Drug:
-
Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of melatonin in the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method.[9][10][11]
6. Data Analysis:
-
Calculate the original concentration of melatonin in the saturated solution by accounting for the dilution factor.
-
Express the solubility in mg/g of the solvent system.
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubilization capacity of a solvent for a given drug.
Discussion
The available data, although not exhaustive across all drug classes, indicates that this compound is a highly effective solubilizing agent, particularly for poorly water-soluble compounds like melatonin, where it demonstrates a nearly three-fold increase in solubilization capacity compared to propylene glycol.[1][2][3][4] The convex relationship observed for diazepam solubility in this compound/water mixtures suggests that this compound's solubilizing power can be finely tuned by adjusting its concentration, offering formulation flexibility.
While direct quantitative data for this compound with a wider range of BCS Class II and IV drugs would be beneficial for a more comprehensive comparison, the existing evidence strongly supports its utility in overcoming solubility challenges in parenteral and other liquid dosage forms. Its performance, coupled with a good safety profile, makes this compound a valuable tool in the formulator's arsenal for developing effective and bioavailable drug products. Researchers are encouraged to perform similar solubility studies for their specific APIs to determine the optimal formulation strategy.
References
- 1. Solubility and stability of melatonin in... | F1000Research [f1000research.com]
- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 3. [PDF] Solubility and stability of melatonin in propylene glycol, this compound, and dimethyl sulfoxide | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ijert.org [ijert.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Glycofurol
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemicals like Glycofurol, a common solvent in parenteral products, are critical components of laboratory safety.[] Adherence to established protocols not only prevents environmental contamination but also protects personnel from potential health hazards. This guide provides essential, step-by-step information for the safe disposal of this compound.
Immediate Safety and Handling Precautions
This compound is classified as a substance that can cause serious eye irritation and is suspected of damaging fertility or the unborn child.[2] Therefore, stringent safety measures must be observed during its handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields are mandatory to prevent eye contact.[2]
-
Hand Protection: Use chemical-impermeable gloves that have been inspected for integrity before use.[2]
-
Protective Clothing: Wear impervious and flame-resistant clothing to protect your skin.[2]
-
Respiratory Protection: In case of inadequate ventilation or if exposure limits are exceeded, a full-face respirator should be used.[2]
Handling and Storage:
-
Avoid contact with skin and eyes, and prevent the formation of aerosols.[2]
-
Store containers in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuffs.[2][3]
-
Keep containers tightly closed when not in use.[2]
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety information for this compound.
| Parameter | Specification | Source |
| Eye Irritation | Category 2 | [2] |
| Reproductive Toxicity | Category 1B | [2] |
| Personal Protective Equipment | Safety goggles, chemical-impermeable gloves, impervious clothing | [2][4] |
| Storage Conditions | Dry, cool, well-ventilated area in a tightly closed container | [2][3] |
This compound Disposal Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.
1. Waste Characterization and Segregation:
-
Determine if your used this compound is considered hazardous waste, which may require laboratory analysis depending on its use and potential contamination with other substances like heavy metals.[5]
-
Do not mix this compound waste with other chemical waste streams unless specifically permitted by your institution's waste management guidelines.[6]
2. Waste Collection and Labeling:
-
Collect all this compound waste, including contaminated materials, in a designated, leak-proof, and closed container.[2][6]
-
The container must be clearly labeled as "Hazardous Waste" and should include the name "this compound," the associated hazards (e.g., Eye Irritant, Reproductive Toxin), and the accumulation start date.[5]
3. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.[2]
-
Remove all sources of ignition and use spark-proof tools for cleanup.[2]
-
Contain the spill to prevent it from entering drains or watercourses.[2]
-
Absorb the spilled liquid with a non-combustible, inert material (e.g., sand, diatomite).[4]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[2]
4. Final Disposal:
-
The primary recommended method for this compound disposal is through a licensed chemical destruction plant, often via controlled incineration with flue gas scrubbing.[2]
-
Never pour this compound down the drain or dispose of it in the regular trash.[2][5][6]
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[5][7][8]
5. Container Decontamination:
-
Empty this compound containers should be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous waste.
-
After thorough decontamination, the container can be offered for recycling or reconditioning.[2] Alternatively, puncture the container to prevent reuse before disposing of it in a sanitary landfill, if permitted by local regulations.[2]
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Glycofurol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Glycofurol, a common solvent in parenteral pharmaceutical formulations. Adherence to these procedures will minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is crucial to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be worn if there is a risk of splashing. | Protects against eye irritation from splashes or vapors.[1] |
| Hand Protection | Chemical impermeable gloves.[1] Nitrile, polyurethane, or neoprene gloves are recommended.[2] Double gloving is advised for enhanced protection.[3][4] | Prevents skin contact and absorption.[1] Vinyl gloves are not recommended.[2] |
| Body Protection | Wear fire/flame resistant and impervious clothing.[1] A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[4] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Not typically required with adequate ventilation. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] | Ensures respiratory safety in case of vapor inhalation, especially in poorly ventilated areas.[1] |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound ensures safety at every stage. The following workflow outlines the necessary steps from preparation to the final disposal of waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
